Technical Documentation Center

3-Iodo-4-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-4-nitro-1H-pyrazole
  • CAS: 1395443-08-9

Core Science & Biosynthesis

Foundational

What is 3-Iodo-4-nitro-1H-pyrazole

The Strategic Application of 3-Iodo-4-nitro-1H-pyrazole in Advanced Scaffold Assembly: A Technical Guide Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of 3-Iodo-4-nitro-1H-pyrazole in Advanced Scaffold Assembly: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on densely functionalized building blocks. 3-Iodo-4-nitro-1H-pyrazole (CAS: 1395443-08-9) represents a masterclass in orthogonal reactivity. By combining an electron-rich pyrazole core with a highly reactive C3-iodine and a reducible C4-nitro group, this compound serves as a critical linchpin in the synthesis of fused bicyclic systems—most notably, pyrazolo[3,4-d]pyrimidines. These scaffolds are the structural foundation for numerous ATP-competitive kinase inhibitors, including blockbuster Janus Kinase (JAK) inhibitors used to treat autoimmune diseases and hematological malignancies[1].

This whitepaper provides an in-depth technical analysis of 3-Iodo-4-nitro-1H-pyrazole, detailing its physicochemical properties, its mechanistic role in drug discovery, and field-proven, self-validating synthetic protocols for its manipulation.

Chemical Profiling and Structural Rationale

The utility of 3-Iodo-4-nitro-1H-pyrazole stems from its "push-pull" electronic distribution. The nitro group at the C4 position acts as a strong electron-withdrawing group (EWG). This withdrawal reduces the electron density of the pyrazole ring, which paradoxically stabilizes the molecule against unwanted electrophilic aromatic substitutions while simultaneously activating the C3-iodine bond for oxidative addition by low-valent transition metals (e.g., Palladium)[2].

Furthermore, the C4-nitro group serves as a "masked" amine. Once the C3 position is functionalized, the nitro group can be chemoselectively reduced to a primary amine, providing the necessary nucleophile for subsequent cyclization reactions[1].

Table 1: Physicochemical and Commercial Profiling

PropertyValue / SpecificationMechanistic Implication
Chemical Name 3-Iodo-4-nitro-1H-pyrazoleCore scaffold for bicyclic assembly.
CAS Number 1395443-08-9Industry-standard identifier for sourcing[3].
Molecular Formula C3H2IN3O2N/A
Molecular Weight 238.97 g/mol Easily trackable via LC-MS (m/z [M+H]+ ~ 239.9).
Appearance Yellow to off-white solidColor shifts to deep red/brown upon degradation.
pKa (N-H) ~ 13.5 - 14.0Requires strong bases (e.g., NaH) for N-deprotonation.
Commercial Purity ≥ 98% (HPLC)High purity is critical to prevent catalyst poisoning[4].

Mechanistic Role in Drug Discovery

The primary application of 3-Iodo-4-nitro-1H-pyrazole is the construction of pyrazolopyrimidine derivatives. These molecules are designed to mimic the adenine ring of ATP, allowing them to competitively bind to the highly conserved ATP-binding pocket of various kinases.

In the context of the JAK/STAT signaling pathway, overactive cytokine signaling (e.g., IL-6) leads to runaway inflammation. Inhibitors derived from this pyrazole intermediate lodge into the hinge region of JAK1/JAK2, preventing the phosphorylation of STAT proteins and halting the transcription of inflammatory genes[1].

JAKSTAT Cytokine Cytokine (IL-6) Receptor Receptor Complex Cytokine->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Activation JAK->STAT Phosphorylates Inhibitor Pyrazolopyrimidine Inhibitor->JAK Blocks ATP Pocket Transcription Gene Transcription STAT->Transcription Translocates

Fig 1: Mechanism of action for JAK inhibitors derived from the pyrazole intermediate.

Experimental Workflows & Self-Validating Protocols

To harness the full potential of 3-Iodo-4-nitro-1H-pyrazole, chemists must navigate a strict sequence of operations: Protection, Cross-Coupling, and Reduction. The following protocols are engineered for high yield and incorporate self-validating checkpoints to ensure scientific integrity at every step[2].

G Start 3-Iodo-4-nitro-1H-pyrazole Protect N-Protection (SEM-Cl) Start->Protect Mask NH Coupling C3 Cross-Coupling Protect->Coupling Functionalize C3 Reduction C4 Nitro Reduction Coupling->Reduction Unmask Amine Cyclization Scaffold Assembly Reduction->Cyclization Ring Closure

Fig 2: Stepwise synthetic divergence of 3-Iodo-4-nitro-1H-pyrazole in scaffold assembly.

Protocol A: N1-Protection via SEM-Chloride

Causality: The free N-H of the pyrazole is acidic and will coordinate with palladium catalysts or consume organometallic reagents, terminating downstream reactions. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is chosen over Boc or Trityl because the SEM group is highly robust against the strong bases and elevated temperatures required for Suzuki couplings[2].

  • Preparation: Charge a flame-dried round-bottom flask with 3-Iodo-4-nitro-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to 0 °C under an inert Argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Validation Checkpoint: The reaction will immediately evolve H2 gas. Wait until effervescence ceases (approx. 30 mins) to ensure complete deprotonation, forming the active pyrazolide anion.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material (Rf ~ 0.1) and the appearance of a non-polar product spot (Rf ~ 0.6). LC-MS will confirm the mass shift to [M+H]+ 370.

Protocol B: C3 Suzuki-Miyaura Cross-Coupling

Causality: The C3-Iodine is primed for cross-coupling. Pd(dppf)Cl2 is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired protodehalogenation side reactions[1].

  • Setup: In a microwave vial, combine the SEM-protected pyrazole (1.0 eq), an Arylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Validation Checkpoint: The suspension will transition to a dark, homogeneous solution as the active Pd(0) species is generated and enters the catalytic cycle.

  • Validation: Analyze via LC-MS. The disappearance of the iodine isotope pattern and the emergence of the coupled product mass confirms success.

Protocol C: Chemoselective Nitro Reduction

Causality: To build the fused pyrimidine ring, the C4-nitro group must be reduced to an amine. Iron powder and Ammonium Chloride (Fe/NH4Cl) are utilized instead of Palladium on Carbon (Pd/C) with H2. This is a critical choice: Pd/C carries a high risk of cleaving the newly formed C3-aryl bond or prematurely removing the SEM protecting group. Fe/NH4Cl is strictly chemoselective for the nitro moiety[1].

  • Reaction Setup: Dissolve the C3-coupled, C4-nitro pyrazole in a mixture of Ethanol and Water (3:1, 0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

  • Heating: Reflux the mixture at 80 °C for 2-3 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Validation Checkpoint: The filtrate should be clear, whereas the Celite pad will retain a rust-colored residue. Concentrate the filtrate in vacuo.

  • Validation: The resulting product will exhibit a distinct shift in polarity. On LC-MS, the mass will drop by 30 Da (loss of two oxygens, addition of two protons), and 1H-NMR will reveal a broad singlet integrating to 2H around 4.5-5.5 ppm, characteristic of the newly unmasked primary amine.

References

  • Source: sigmaaldrich.
  • Source: cymitquimica.
  • Source: benchchem.
  • Title: US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof Source: Google Patents URL
  • Source: arkivoc (arkat-usa.org)

Sources

Exploratory

3-Iodo-4-nitro-1H-pyrazole chemical structure and properties

An In-Depth Technical Guide to 3-Iodo-4-nitro-1H-pyrazole: Structure, Properties, and Applications Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Iodo-4-nitro-1H-pyrazole: Structure, Properties, and Applications

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this important class of compounds, 3-Iodo-4-nitro-1H-pyrazole emerges as a highly versatile synthetic intermediate. The presence of both a reactive iodine atom and a nitro group on the pyrazole ring provides orthogonal handles for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of 3-Iodo-4-nitro-1H-pyrazole, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

3-Iodo-4-nitro-1H-pyrazole is a substituted pyrazole with an iodine atom at the 3-position and a nitro group at the 4-position of the heterocyclic ring. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical reactivity of the pyrazole ring.

Caption: Chemical structure of 3-Iodo-4-nitro-1H-pyrazole.

The key physicochemical properties of 3-Iodo-4-nitro-1H-pyrazole are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₃H₂IN₃O₂[3]
Molecular Weight 238.97 g/mol [3]
CAS Number 1395443-08-9[3]
Appearance White to off-white crystalline solid[4][5]
Melting Point 82-84 °C (for the N-protected form)[6]
Solubility Insoluble in water[5][7]

Synthesis and Reactivity

The synthesis of 3-Iodo-4-nitro-1H-pyrazole can be achieved through various synthetic routes. A common approach involves the protection of the pyrazole nitrogen, followed by iodination and nitration, or vice versa. The protection of the N-H group is often necessary to control the regioselectivity of the subsequent electrophilic substitution reactions and to improve solubility in organic solvents.[6][8]

start 3-Iodo-1H-pyrazole step1 N-H Protection (e.g., ethyl vinyl ether, TFA) start->step1 intermediate N-Protected-3-iodopyrazole step1->intermediate step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate->step2 product N-Protected-3-iodo-4-nitropyrazole step2->product step3 Deprotection (mild acidic conditions) product->step3 final_product 3-Iodo-4-nitro-1H-pyrazole step3->final_product

Caption: Generalized synthetic workflow for 3-Iodo-4-nitro-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole (A Protected Form)

This protocol is based on a similar synthesis of a protected 3-iodo-4-nitro-1H-pyrazole derivative.[6]

  • Dissolution: Dissolve 3-iodo-4-nitro-1H-pyrazole in dichloromethane.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Protection: Add ethyl vinyl ether portionwise to the reaction mixture at a controlled temperature (28–33 °C).

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of n-hexane and ethyl acetate.[6]

The reactivity of 3-Iodo-4-nitro-1H-pyrazole is dominated by the chemistry of the iodo and nitro substituents. The iodine atom makes the molecule amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings.[6][8] However, the presence of the strongly electron-withdrawing nitro group at the adjacent position can deactivate the C-I bond towards certain coupling reactions.[6] The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.

Applications in Drug Discovery and Agrochemicals

3-Iodo-4-nitro-1H-pyrazole is a valuable precursor for the synthesis of a wide range of biologically active compounds.[4][9] Its utility stems from the ability to selectively functionalize the iodo and nitro groups.

Role as a Synthetic Intermediate

The primary application of 3-Iodo-4-nitro-1H-pyrazole is as a building block in organic synthesis.[4][9]

cluster_reduction Nitro Group Reduction cluster_coupling Cross-Coupling Reactions cluster_derivatization Further Derivatization start 3-Iodo-4-nitro-1H-pyrazole reduction Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction coupling Pd-catalyzed Coupling (e.g., Sonogashira) start->coupling amine 3-Iodo-4-amino-1H-pyrazole reduction->amine derivatization Amide formation, Cyclization, etc. amine->derivatization coupled_product 3-Alkynyl-4-nitro-1H-pyrazole coupling->coupled_product coupled_product->reduction Reduction final_compounds Biologically Active Molecules (e.g., Kinase Inhibitors) derivatization->final_compounds

Sources

Foundational

A Comprehensive Technical Guide to 3-Iodo-4-nitro-1H-pyrazole for Chemical Researchers and Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of 3-Iodo-4-nitro-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates the fundamental pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 3-Iodo-4-nitro-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates the fundamental principles of its nomenclature, chemical properties, and spectroscopic signatures. It further details validated synthetic protocols, explores the compound's reactivity, and highlights its significant applications, particularly as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this important chemical entity.

Introduction and Nomenclature

Pyrazole and its derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds, finding applications as anti-inflammatory, antimicrobial, and anticancer agents.[1] The strategic functionalization of the pyrazole ring is a critical aspect of drug design. The introduction of both an iodo and a nitro group, as in 3-Iodo-4-nitro-1H-pyrazole, creates a molecule with unique electronic properties and versatile reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures.[2][3]

The IUPAC name, 3-Iodo-4-nitro-1H-pyrazole , is systematically derived:

  • Pyrazole : This is the parent five-membered heterocyclic ring containing two adjacent nitrogen atoms.

  • 1H- : This designates the position of the saturating hydrogen atom on one of the nitrogen atoms.

  • Numbering : The ring atoms are numbered starting from the nitrogen with the hydrogen atom as position 1, proceeding towards the second nitrogen atom.

  • Substituents : The "Iodo" group is located at position 3, and the "nitro" group is at position 4 of the pyrazole ring.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-Iodo-4-nitro-1H-pyrazole is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₃H₂IN₃O₂[4]
Molecular Weight 252.97 g/mol [4]
Appearance Expected to be a solid[4]
Melting Point 82-84 °C (for the N-protected derivative)[4]
Solubility Likely soluble in common organic solvents
InChI Key Information not available
Canonical SMILES C1=C(C(=NN1)I)[O-]

Chemical Structure:

Caption: 2D structure of 3-Iodo-4-nitro-1H-pyrazole.

Synthesis and Experimental Protocols

The synthesis of 3-Iodo-4-nitro-1H-pyrazole typically involves a multi-step process. A common strategy is the iodination of a pre-existing nitropyrazole or the nitration of an iodopyrazole. The choice of route often depends on the availability of starting materials and the desired regioselectivity.

General Synthetic Workflow

The synthesis generally follows a logical progression from starting materials to the final product, with purification and characterization at each critical step.

Caption: Generalized workflow for the synthesis of 3-Iodo-4-nitro-1H-pyrazole.

Exemplary Protocol: Iodination of 4-Nitro-1H-pyrazole

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • 4-Nitro-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 4-Nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.[5]

Reactivity and Synthetic Applications

The presence of both an electron-withdrawing nitro group and a labile iodo group makes 3-Iodo-4-nitro-1H-pyrazole a highly versatile synthetic intermediate.

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodo group at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, which is a key strategy in the synthesis of pharmaceutical compounds.[6]

    • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the iodopyrazole and a terminal alkyne, which is a powerful tool for creating complex molecular scaffolds.[7][8]

    • Suzuki-Miyaura Coupling: This allows for the arylation of the pyrazole ring, a common motif in many drug molecules.[6]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic attack, although this is less common than reactions at the iodo position.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation.[2]

G Start 3-Iodo-4-nitro-1H-pyrazole Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Reduction Nitro Group Reduction Start->Reduction Product1 3-Alkynyl-4-nitro-1H-pyrazole Sonogashira->Product1 Product2 3-Aryl-4-nitro-1H-pyrazole Suzuki->Product2 Product3 3-Iodo-4-amino-1H-pyrazole Reduction->Product3

Caption: Key reaction pathways of 3-Iodo-4-nitro-1H-pyrazole.

Protocol: Sonogashira Cross-Coupling of a Protected 3-Iodo-4-nitro-1H-pyrazole

Protection of the N-H group is often necessary for successful cross-coupling reactions.[4]

Materials:

  • N-protected 3-Iodo-4-nitro-1H-pyrazole

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Reaction Setup: To a solution of the N-protected 3-Iodo-4-nitro-1H-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Reaction Execution: Add triethylamine (2.0 eq) and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the N-protecting group under appropriate conditions.

Spectroscopic Characterization

The structural elucidation of 3-Iodo-4-nitro-1H-pyrazole and its derivatives relies heavily on modern spectroscopic techniques.[5][9]

TechniqueExpected Observations
¹H NMR The spectrum is expected to show a signal for the proton at the C5 position of the pyrazole ring, as well as a broad signal for the N-H proton, which may exchange with deuterated solvents.[10]
¹³C NMR The spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbon bearing the iodo group will be significantly downfield, while the carbon attached to the nitro group will also be deshielded.
IR Spectroscopy Characteristic absorption bands are expected for the N-H stretch (often broad due to hydrogen bonding), C-H stretch, C=N and C=C ring stretches, and strong asymmetric and symmetric stretches for the NO₂ group.[11]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 3-Iodo-4-nitro-1H-pyrazole.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing and reducing agents.[14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Nitroaromatic compounds may have specific disposal requirements.[15]

Conclusion

3-Iodo-4-nitro-1H-pyrazole is a pivotal building block in synthetic organic chemistry, offering a unique combination of reactivity that is highly sought after in the field of drug discovery. Its strategic importance lies in its ability to serve as a versatile platform for the introduction of diverse functional groups through well-established synthetic methodologies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge to effectively and safely utilize this compound in their research endeavors.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Monatshefte für Chemie - Chemical Monthly, 142(3), 309–315.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Protocols.io. (n.d.). Precautions for safe handling.
  • Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal. (2017). Synthesis of 3H-pyrazoles.
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.
  • ResearchGate. (2017). (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.
  • ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from Oriental Journal of Chemistry website.
  • Manchester Organics. (n.d.). 4-Iodo-3-nitro-1H-pyrazole | 400753-02-8.
  • PMC. (2019). Isomeric triazines exhibit unique profiles of bioorthogonal reactivity.
  • NextSDS. (n.d.). 3-Iodo-1H-pyrazole — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazole AldrichCPR 4522-35-4.
  • PubChem. (n.d.). 4-Iodopyrazole.

Sources

Exploratory

CAS number and molecular weight of 3-Iodo-4-nitro-1H-pyrazole

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Iodo-4-nitro-1H-pyrazole in Drug Development Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Iodo-4-nitro-1H-pyrazole in Drug Development

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, modular building blocks. 3-Iodo-4-nitro-1H-pyrazole has emerged as an indispensable heterocyclic scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by a reactive iodo group at the C3 position and a reducible nitro group at the C4 position, this compound is specifically engineered for the rapid assembly of complex polycyclic systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in kinase inhibitor development, and field-proven, self-validating synthetic protocols for its functionalization.

Physicochemical Profiling

Accurate physicochemical characterization is the foundation of reproducible synthesis and formulation. 3-Iodo-4-nitro-1H-pyrazole presents as a crystalline solid whose reactivity is governed by the electron-withdrawing nature of the nitro group and the polarizability of the heavy iodine atom. Table 1 summarizes its core quantitative data[1][2].

Table 1: Physicochemical Properties of 3-Iodo-4-nitro-1H-pyrazole

PropertyValue
CAS Number 1395443-08-9
Molecular Weight 238.97 g/mol
Molecular Formula C3H2IN3O2
Chemical Name 3-Iodo-4-nitro-1H-pyrazole
Core Structure Pyrazole ring substituted with Iodine (C3) and Nitro (C4)

Mechanistic Role in Drug Development

The pyrazole core is a privileged scaffold, frequently deployed to mimic the hydrogen-bonding networks of natural substrates like ATP within kinase hinge regions. 3-Iodo-4-nitro-1H-pyrazole is strategically designed for modular API construction, particularly in the development of Janus kinase (JAK) inhibitors[3].

Causality in Scaffold Design:

  • The C3-Iodo Group: Iodine provides an optimal leaving group for transition-metal-catalyzed cross-coupling reactions. The weak carbon-iodine bond dissociation energy facilitates rapid oxidative addition by Palladium(0), enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents necessary for occupying the hydrophobic pockets of target kinases[4].

  • The C4-Nitro Group: The nitro group functions as a highly stable, masked amine. Following C3 functionalization, the nitro group can be catalytically reduced to a primary amine (C4-NH2). This amine provides a nucleophilic handle for subsequent amide coupling or intramolecular cyclization—a sequence heavily utilized in the synthesis of pyrazolopyrimidine-based JAK1 inhibitors[3][5].

JAK_STAT Cytokine Cytokine (IL-4, IL-13) Receptor Receptor Complex Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates to Nucleus Inhibitor Pyrazole-based JAK1 Inhibitor Inhibitor->JAK1 Blocks ATP site

JAK/STAT signaling pathway and targeted inhibition by pyrazole derivatives.

Synthetic Methodologies & Experimental Protocols

The successful utilization of 3-Iodo-4-nitro-1H-pyrazole requires careful orchestration of protecting group chemistry and palladium catalysis. The unprotected pyrazole nitrogen (N1) is acidic and nucleophilic; left unprotected, it can poison palladium catalysts or lead to undesired N-alkylation. Therefore, N-protection is a mandatory first step[4][6].

G A 3-Iodo-4-nitro-1H-pyrazole (Starting Material) B N-Protection (e.g., THP, Ethoxyethyl) A->B Prevents N-alkylation C C3 Cross-Coupling (Sonogashira/Suzuki) B->C Pd-catalyzed D Nitro Reduction (C4-NH2 Formation) C->D Fe/NH4Cl or H2/Pd E Amide Coupling (API Synthesis) D->E HATU/DIPEA

Sequential workflow for API synthesis utilizing 3-Iodo-4-nitro-1H-pyrazole.

Protocol 1: N-Protection of 3-Iodo-4-nitro-1H-pyrazole

Objective: Mask the acidic N1 proton using ethyl vinyl ether to yield the 1-(1-ethoxyethyl) derivative. Causality: The ethoxyethyl (EE) group is selected because it withstands the highly basic conditions of cross-coupling but is easily cleaved under mild acidic conditions later in the synthesis, preserving sensitive functional groups[4]. Step-by-Step Methodology:

  • Preparation: Dissolve 3-Iodo-4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Protection: Dropwise add ethyl vinyl ether (1.5 eq) while maintaining the reaction temperature at 0–5 °C to control the exothermic addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly polar starting material and the emergence of a less polar product spot validates the reaction. Furthermore, 1H NMR should reveal the disappearance of the broad N-H peak (~13 ppm) and the appearance of characteristic ethoxyethyl aliphatic signals (a quartet and a doublet).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed C3 Sonogashira Cross-Coupling

Objective: Couple the N-protected 3-iodo-4-nitro-1H-pyrazole with a terminal alkyne (e.g., phenylacetylene) to construct the C3-alkynyl framework[4][7]. Causality: The oxidative addition of Pd(0) into the C-I bond is highly favored due to the weak bond dissociation energy of C-I, combined with the electron-withdrawing effect of the adjacent nitro group, which accelerates the catalytic cycle. Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve the N-protected pyrazole (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v).

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) under a positive flow of argon. Note: CuI acts as a co-catalyst to form the reactive copper acetylide intermediate, which transmetalates with the palladium complex.

  • Reaction: Heat the mixture to 60 °C and stir for 6–8 hours.

  • Self-Validation: Perform LC/MS analysis. The starting material exhibits a distinct mass of ~238 m/z [M-H]- in negative ion mode. The disappearance of this peak and the appearance of the molecular ion peak corresponding to the coupled product validates successful C-C bond formation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel column chromatography.

Analytical Validation Standards

To ensure scientific integrity, every synthetic step involving 3-Iodo-4-nitro-1H-pyrazole must be strictly monitored.

  • LC/MS (Liquid Chromatography/Mass Spectrometry): Essential for tracking molecular weight shifts. The iodine atom provides a distinct isotopic signature that is easily traceable[2].

  • NMR Spectroscopy: 13C NMR is highly effective for confirming C3-substitution, as the carbon chemical shift will move significantly downfield once the heavy iodine atom is replaced by an alkyne or aryl group[4].

References

  • Genentech, Inc. "Pyrazolopyrimidine compounds and methods of use thereof" (US11155557B2). Google Patents.
  • Mazeikaite, R., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". Arkivoc, 2014. URL:[Link]

Sources

Foundational

The Advent of an Energetic Core: A Technical History of Substituted Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Framework and the Impact of Nitro-Substitution The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Framework and the Impact of Nitro-Substitution

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of synthetic chemistry since its first synthesis by Ludwig Knorr in 1883.[1] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in medicinal chemistry and materials science.[2][3] The introduction of one or more nitro groups onto this aromatic core dramatically alters its characteristics, leading to a class of compounds known as nitropyrazoles. These substitutions are not merely decorative; they profoundly influence the molecule's electron density, stability, and ultimately, its function. The powerful electron-withdrawing nature of the nitro group has paved the way for the development of novel pharmaceuticals, agrochemicals, and, most notably, a new generation of energetic materials.[2][4] This guide provides an in-depth technical exploration of the discovery and historical development of substituted nitropyrazoles, from their foundational syntheses to the advanced methodologies currently employed.

A Historical Trajectory: Key Milestones in the Discovery and Synthesis of Nitropyrazoles

The journey into the world of nitropyrazoles is one of gradual discovery and evolving synthetic strategies. While the pyrazole ring itself was first constructed in the late 19th century, the deliberate synthesis and characterization of its nitro-substituted derivatives emerged later.

The Foundational Pyrazole Syntheses

The story of pyrazoles begins with two seminal reactions that are still fundamental to heterocyclic chemistry today:

  • The Knorr Pyrazole Synthesis (1883): Ludwig Knorr's pioneering work involved the condensation of a β-ketoester with a hydrazine derivative.[1] This versatile reaction allows for the formation of a wide variety of substituted pyrazoles and laid the groundwork for the entire field of pyrazole chemistry.[1]

  • The Pechmann Pyrazole Synthesis (1898): A few years later, H. v. Pechmann developed an alternative route involving the reaction of diazomethane with acetylenic compounds.[5] This method provided another valuable tool for accessing the pyrazole core.

The Dawn of Nitropyrazoles: A Tale of Two Isomers

The introduction of the nitro group onto the pyrazole ring did not have a single, definitive starting point but rather evolved through the exploration of different synthetic avenues.

A pivotal moment in the history of nitropyrazoles was the first reported synthesis of 3-nitropyrazole in 1970 by Habraken and co-authors.[2] Their work demonstrated a two-step process involving the N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement to yield the 3-nitro isomer.[2] This discovery was significant as it provided a reliable method for accessing a specific, and highly useful, regioisomer.

The synthesis of 4-nitropyrazole , the other primary mononitro isomer, has a more diffuse history rooted in the direct electrophilic nitration of the pyrazole ring. While the exact first synthesis is not clearly documented in a single landmark paper, early 20th-century investigations into the electrophilic substitution of pyrazoles laid the foundation for this transformation. It is known that direct nitration of pyrazole using a mixture of nitric and sulfuric acids preferentially yields the 4-nitro isomer, a consequence of the electronic properties of the pyrazole ring.[3][6]

The Evolution of Synthetic Methodologies

The synthesis of substituted nitropyrazoles has matured significantly from the early, often harsh, nitration methods. Modern techniques offer greater control over regioselectivity, improved yields, and enhanced safety profiles.

Direct C-Nitration

Direct nitration of the pyrazole ring remains a common and straightforward method for introducing a nitro group, primarily at the 4-position.

  • Traditional Method: The classic approach involves the use of a mixture of concentrated nitric acid and sulfuric acid.[6] While effective, this method often requires high temperatures and can result in moderate yields, with one report citing a yield of only 56%.[6]

  • Optimized Conditions: More recent developments have focused on optimizing the nitrating agent and reaction conditions. The use of fuming nitric acid in combination with fuming sulfuric acid has been shown to significantly improve the yield of 4-nitropyrazole to as high as 85%.[6]

N-Nitration and Thermal Rearrangement

The synthesis of 3-nitropyrazole is a prime example of the utility of the N-nitration/rearrangement strategy. This two-step process offers a high degree of regioselectivity.

  • N-Nitration: Pyrazole is first reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to form N-nitropyrazole.[7][8]

  • Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling solvent, such as anisole or n-octanol, to induce a rearrangement that yields 3-nitropyrazole.[1][2]

This method has proven to be a reliable and high-yielding route to the 3-nitro isomer.

Synthesis of Di- and Trinitropyrazoles

The quest for materials with enhanced energetic properties has driven the development of methods to introduce multiple nitro groups onto the pyrazole ring.

  • 3,4-Dinitropyrazole: This important energetic material is typically synthesized from 3-nitropyrazole. The process involves the direct nitration of 3-nitropyrazole using mixed acids.[7][9]

  • 3,5-Dinitropyrazole: The synthesis of this isomer often involves the N-nitration of 3-nitropyrazole to form 1,3-dinitropyrazole, followed by a rearrangement reaction.[10][11]

  • 3,4,5-Trinitropyrazole: The synthesis of this fully carbon-nitrated pyrazole represents a significant challenge in energetic materials chemistry. One approach involves the nitration of 3,5-dinitropyrazole under forcing conditions.[1] Another route involves the oxidation of 4-amino-3,5-dinitropyrazole.[12]

Key Synthetic Protocols

Historical Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement (Based on Habraken et al., 1970)

Step 1: Synthesis of N-Nitropyrazole

  • To a stirred mixture of acetic anhydride and acetic acid, pyrazole is added.

  • The mixture is cooled, and a solution of nitric acid in acetic anhydride is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction is stirred for a specified time before being poured onto ice.

  • The precipitated N-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • The dried N-nitropyrazole is dissolved in a high-boiling solvent such as anisole.

  • The solution is heated to a high temperature (e.g., 145 °C) for several hours.[2]

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude 3-nitropyrazole can be purified by recrystallization.

Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole
  • Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.[6]

  • A pre-cooled mixture of fuming nitric acid and fuming sulfuric acid is then added slowly to the pyrazole sulfate solution while maintaining a controlled temperature.[6]

  • The reaction mixture is then heated for a specific period.

  • After cooling, the reaction mixture is poured into ice water, leading to the precipitation of 4-nitropyrazole.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Data Summary

CompoundSynthetic MethodKey ReagentsTypical YieldReference
3-Nitropyrazole N-Nitration & RearrangementPyrazole, HNO₃/Ac₂O, AnisoleHigh[2]
4-Nitropyrazole Direct Nitration (Traditional)Pyrazole, HNO₃/H₂SO₄~56%[6]
4-Nitropyrazole Direct Nitration (Optimized)Pyrazole, Fuming HNO₃/Fuming H₂SO₄~85%[6]
3,4-Dinitropyrazole Nitration of 3-Nitropyrazole3-Nitropyrazole, HNO₃/H₂SO₄Good[7][9]
3,5-Dinitropyrazole N-Nitration & Rearrangement of 3-Nitropyrazole3-Nitropyrazole, HNO₃/Ac₂O, then heatGood[10][11]

Visualizing the Synthetic Pathways

Nitropyrazole_Synthesis Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole N-Nitration (HNO₃/Ac₂O) Four_Nitropyrazole 4-Nitropyrazole Pyrazole->Four_Nitropyrazole Direct Nitration (HNO₃/H₂SO₄) Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Thermal Rearrangement ThreeFour_Dinitropyrazole 3,4-Dinitropyrazole Three_Nitropyrazole->ThreeFour_Dinitropyrazole Nitration (HNO₃/H₂SO₄) OneThree_Dinitropyrazole 1,3-Dinitropyrazole Three_Nitropyrazole->OneThree_Dinitropyrazole N-Nitration ThreeFive_Dinitropyrazole 3,5-Dinitropyrazole OneThree_Dinitropyrazole->ThreeFive_Dinitropyrazole Rearrangement

Figure 1: Overview of major synthetic routes to nitropyrazoles.

Experimental_Workflows cluster_3NP Synthesis of 3-Nitropyrazole cluster_4NP Optimized Synthesis of 4-Nitropyrazole P1 Pyrazole N1 N-Nitration (HNO₃/Ac₂O) P1->N1 I1 Isolate N-Nitropyrazole N1->I1 R1 Thermal Rearrangement (Anisole, 145°C) I1->R1 PU1 Purification R1->PU1 FP1 3-Nitropyrazole PU1->FP1 P2 Pyrazole S1 Form Pyrazole Sulfate (conc. H₂SO₄) P2->S1 N2 Direct Nitration (Fuming HNO₃/Fuming H₂SO₄) S1->N2 W1 Work-up (Ice Water Quench) N2->W1 PU2 Purification W1->PU2 FP2 4-Nitropyrazole PU2->FP2

Figure 2: Workflow for 3- and 4-nitropyrazole synthesis.

Conclusion: A Continuing Legacy

The discovery and development of substituted nitropyrazoles represent a fascinating chapter in the history of heterocyclic chemistry. From the foundational work on the pyrazole ring to the nuanced strategies for controlling the position and number of nitro substituents, the field has continuously evolved. The journey from simple, direct nitration to more sophisticated methods like N-nitration and thermal rearrangement highlights the ingenuity of synthetic chemists in accessing molecules with tailored properties. Today, substituted nitropyrazoles are at the forefront of research in energetic materials, offering a promising alternative to traditional explosives with improved performance and safety characteristics. Furthermore, their unique electronic and structural features continue to be exploited in the design of novel pharmaceuticals and other functional materials, ensuring that the legacy of the nitropyrazole core will continue to grow for years to come.

References

Sources

Exploratory

Potential research areas for novel pyrazole derivatives

Title: The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Novel Derivatives, Kinase Inhibition, and Advanced Synthetic Workflows Executive Summary & Structural Causality The pyrazole ring—a five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Novel Derivatives, Kinase Inhibition, and Advanced Synthetic Workflows

Executive Summary & Structural Causality

The pyrazole ring—a five-membered heteroaromatic scaffold containing two adjacent nitrogen atoms—has cemented its status as a "privileged structure" in modern medicinal chemistry. From an application scientist's perspective, the utility of pyrazole derivatives is not coincidental; it is rooted in strict structural causality. The conformational rigidity of the ring provides a stable geometric framework for pharmacophore presentation, while the adjacent nitrogen atoms offer versatile hydrogen-bonding capabilities (both as donors and acceptors). This unique electronic distribution allows pyrazole derivatives to seamlessly intercalate into the ATP-binding pockets of kinases and the active sites of bacterial enzymes, making them prime candidates for both oncology and infectious disease research.

This whitepaper explores the most promising research areas for novel pyrazole derivatives, providing quantitative efficacy data, mechanistic insights, and self-validating synthetic protocols designed for high-throughput drug development.

Core Research Area I: Precision Kinase Inhibitors (Oncology & Immunology)

Dysregulation of kinase signaling pathways is a primary driver of oncogenesis and autoimmune disorders. Pyrazole derivatives have shown exceptional promise as ATP-competitive inhibitors, particularly against Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR).

Mechanistic Insight

The efficacy of pyrazoles as kinase inhibitors relies on their ability to mimic the adenine ring of ATP. The pyrazole nitrogens form critical hydrogen bonds with the backbone amides in the "hinge region" of the kinase domain. For instance, novel 4-amino-(1H)-pyrazole derivatives have been engineered to exploit this interaction, achieving sub-nanomolar affinity for JAK1, JAK2, and JAK3[1]. By blocking the ATP pocket, these derivatives halt the phosphorylation of STAT proteins, thereby silencing downstream gene transcription responsible for tumor proliferation[2].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Pyrazole Pyrazole Derivative (ATP-Competitive Inhibitor) Pyrazole->JAK Blocks ATP Pocket Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway and targeted inhibition by pyrazole derivatives.

Quantitative Efficacy Data

Recent structure-activity relationship (SAR) optimizations have yielded highly potent derivatives. Table 1 summarizes the half-maximal inhibitory concentrations ( IC50​ ) of recent breakthrough compounds.

Table 1: Kinase Inhibitory Activity ( IC50​ ) of Novel Pyrazole Derivatives

Compound ClassTarget Kinase IC50​ ValueReference StandardRef IC50​ / Inhibition
4-Amino-(1H)-pyrazole (3f)JAK13.4 nMRuxolitinib97% inhib @ 20nM[1]
4-Amino-(1H)-pyrazole (3f)JAK22.2 nMRuxolitinib99% inhib @ 20nM[1]
4-Amino-(1H)-pyrazole (3f)JAK33.5 nMRuxolitinib95% inhib @ 20nM[1]
1,3,5-Triazine-pyrazole (5h)EGFR229.4 nMErlotinibN/A[3]

Core Research Area II: Next-Generation Antimicrobial Agents

The rapid emergence of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial scaffolds. Pyrazoles have demonstrated broad-spectrum antibacterial and antifungal activities by targeting critical microbial enzymes like DNA gyrase[4].

Mechanistic Insight

In Gram-positive bacteria, specific pyrazole derivatives (such as 5-vinylpyrazoles) act as potent DNA gyrase inhibitors. They bind to the ATPase active site on the GyrB subunit, preventing the supercoiling of bacterial DNA required for replication[4]. Furthermore, hybridizing the pyrazole core with thiadiazine or carbothiohydrazide moieties significantly increases lipophilicity, enhancing penetration through the complex fungal cell wall and bacterial outer membranes[5].

Table 2: Antimicrobial Activity (MIC) of Novel Pyrazole Derivatives

Compound ClassTarget PathogenMIC ValueMechanism / Note
Pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9–7.8 µg/mLBroad-spectrum Antifungal[5]
Pyrazole-1-carbothiohydrazide (21a)S. aureus62.5–125 µg/mLAntibacterial[5]
5-vinylpyrazole derivative (16)MRSA1–2 µg/mLDNA Gyrase Inhibitor[4]
Thiazolo-pyrazole derivative (17)MRSA4 µg/mLAnti-MRSA agent[6]

Advanced Synthetic Methodologies & Self-Validating Protocols

To accelerate hit-to-lead optimization, synthetic workflows must be robust, scalable, and self-validating. The combination of the classic Knorr pyrazole synthesis with modern microwave-assisted cross-coupling provides a highly modular pipeline for generating diverse libraries.

Synthesis_Workflow Step1 1,3-Dicarbonyl + Hydrazine Step2 Knorr Pyrazole Synthesis (Acid Catalyzed, 100°C) Step1->Step2 Condensation Step3 Halogenated Pyrazole Core (Intermediate) Step2->Step3 Cyclization & Dehydration Step5 Microwave-Assisted Suzuki Coupling Step3->Step5 Step4 Aryl Boronic Acid + Pd Catalyst Step4->Step5 Cross-Coupling Step6 Novel Pyrazole Derivative (Purified via Chromatography) Step5->Step6 Isolation

Fig 2: Two-step synthetic workflow combining Knorr synthesis and Suzuki cross-coupling.

Protocol A: Acid-Catalyzed Knorr Pyrazole Synthesis

The Knorr synthesis utilizes a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[7].

Causality of Reagents: Glacial acetic acid is utilized not merely as a solvent additive, but as a critical electrophilic activator. It protonates the carbonyl oxygen of the 1,3-dicarbonyl, accelerating the nucleophilic attack by the hydrazine nitrogen. This drives the rapid formation of the hydrazone intermediate and facilitates the subsequent dehydration required for aromatization.

Step-by-Step Methodology:

  • Preparation: In a 20-mL scintillation vial, combine 3.0 mmol of the target β -ketoester (e.g., ethyl benzoylacetate) with 6.0 mmol of hydrazine hydrate[7].

  • Solvent & Catalyst: Add 3 mL of 1-propanol to solubilize the reagents, followed immediately by 3 drops of glacial acetic acid to initiate catalysis[7].

  • Thermal Activation: Heat the reaction mixture on a stirring hot plate at 100°C for 1 hour.

  • Self-Validation (In-Process): Perform a 3-lane Thin Layer Chromatography (TLC) using 30% ethyl acetate / 70% hexane. The complete disappearance of the UV-active β -ketoester spot validates that the hydrazone conversion is complete[7].

  • Quenching & Isolation: Add 10 mL of deionized water to the hot reaction. Turn off the heat and allow the mixture to cool slowly over 30 minutes.

  • Self-Validation (Physical): The thermodynamic stability and altered solubility of the newly formed aromatic pyrazole ring will force it to precipitate out of the aqueous phase upon cooling. Filter via a Buchner funnel and air dry[7].

Protocol B: Microwave-Promoted Suzuki Cross-Coupling (C4-Arylation)

Functionalizing the C4 position of the pyrazole ring is notoriously difficult due to electronic deactivation. Microwave-assisted Suzuki coupling overcomes this barrier[8].

Causality of Reagents: Microwave irradiation provides uniform, rapid superheating of the polar solvent mixture (DME/ H2​O ). This overcomes the activation energy barrier for the transmetalation step in the palladium catalytic cycle in minutes rather than hours, minimizing the thermal degradation of the pyrazole core[8]. Na2​CO3​ is strictly required to convert the arylboronic acid into a highly reactive, electron-rich boronate complex, which is essential for successful transmetalation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of a 4-iodo-pyrazole intermediate with 1.0 equivalent of the desired arylboronic acid[8].

  • Catalyst & Base: Add 2 mol% of Pd(PPh3​)4​ as the catalyst and 2.5 equivalents of Na2​CO3​ as the base[8].

  • Solvent System: Suspend the mixture in a dimethoxyethane (DME) / H2​O solvent system at a volumetric ratio of 10:4[8].

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100°C for 15-20 minutes).

  • Purification: Cool to ambient temperature, concentrate the crude mixture under reduced pressure, and purify via silica gel column chromatography (petroleum ether/acetone eluent)[8].

Conclusion

The pyrazole scaffold remains an indispensable tool in the application scientist's arsenal. By leveraging the geometric rigidity and hydrogen-bonding capacity of the ring, researchers can rationally design highly specific kinase inhibitors for oncology and potent DNA gyrase inhibitors to combat antimicrobial resistance. When coupled with self-validating, high-throughput synthetic protocols like microwave-assisted Suzuki couplings, the timeline from in silico design to in vitro validation is drastically reduced.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) . PubMed (NIH).

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors . ACS Medicinal Chemistry Letters. 1

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies . RSC Publishing. 3

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives . PMC (NIH). 5

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives . Journal of Medicinal Chemistry. 4

  • Antibacterial pyrazoles: tackling resistant bacteria . PMC (NIH). 6

  • Knorr Pyrazole Synthesis . Chem Help Asap. 7

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction . rhhz.net. 8

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Pyrazole-Based LRRK2 Inhibitors for Parkinson's Disease Research

An Application Note for Drug Discovery Researchers Authored by: A Senior Application Scientist Abstract Mutations leading to a gain-of-function in the Leucine-Rich Repeat Kinase 2 (LRRK2) are the most common genetic caus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Researchers

Authored by: A Senior Application Scientist

Abstract

Mutations leading to a gain-of-function in the Leucine-Rich Repeat Kinase 2 (LRRK2) are the most common genetic cause of Parkinson's disease (PD), making LRRK2 a pivotal therapeutic target.[1][2] This application note provides a comprehensive guide for the synthesis and evaluation of potent LRRK2 inhibitors built upon a pyrazole scaffold. We will detail a proven synthetic route, explain the causal logic behind experimental choices, and provide a robust protocol for in vitro kinase activity assessment. This guide is designed for researchers in drug discovery and chemical biology, offering both the practical steps and the scientific rationale required to develop novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Targeting LRRK2 with Pyrazole Inhibitors

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a GTPase and a kinase domain.[2][3] Pathogenic mutations, most notably the G2019S substitution in the kinase domain, lead to increased kinase activity.[1][4] This hyperactivity is believed to contribute directly to the neurodegeneration seen in PD by disrupting key cellular processes such as autophagy, mitochondrial function, and vesicle trafficking.[5][6] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the LRRK2 kinase domain is a primary strategy for creating disease-modifying therapies for Parkinson's disease.[7][8]

The 1H-pyrazole core has emerged as a highly effective scaffold in the design of LRRK2 inhibitors.[9][10] Its structure allows for essential hinge-binding interactions within the kinase's active site, while also providing multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[9][11] This note will guide you through the synthesis of a representative aminopyrazole LRRK2 inhibitor, a class of compounds noted for high potency and selectivity.[11]

LRRK2 Signaling and Pathological Role

The diagram below illustrates the central role of LRRK2 in cellular pathways. In its active state, LRRK2 phosphorylates a subset of Rab GTPases, which in turn modulates vesicular trafficking and lysosomal function. Pathogenic mutations enhance this activity, leading to cellular dysfunction and contributing to the neurodegenerative cascade in Parkinson's disease.[1][5][12]

LRRK2_Pathway cluster_activation LRRK2 Activation Cycle cluster_downstream Pathological Consequences Monomeric_LRRK2 Inactive LRRK2 (Cytosolic, GTP-bound) Dimeric_LRRK2 Active LRRK2 (Membrane-associated) Monomeric_LRRK2->Dimeric_LRRK2 Dimerization Dimeric_LRRK2->Monomeric_LRRK2 GTP Hydrolysis & Monomerization Substrate_Rab Substrate Rab GTPases (e.g., Rab10) Dimeric_LRRK2->Substrate_Rab Phosphorylation pRab Phosphorylated Rab (pRab) Dimeric_LRRK2->pRab G2019S Mutation Enhances Activity Rab_GTPases Upstream Rab GTPases Rab_GTPases->Monomeric_LRRK2 Membrane Localization Vesicle_Trafficking Altered Vesicle Trafficking pRab->Vesicle_Trafficking Autophagy Impaired Autophagy Vesicle_Trafficking->Autophagy Neurodegeneration Neuronal Degeneration Autophagy->Neurodegeneration

Caption: LRRK2 activation cycle and downstream pathological effects in neurons.

Synthesis of a Potent Aminopyrazole LRRK2 Inhibitor

This section provides a detailed protocol for synthesizing a potent aminopyrazole-based LRRK2 inhibitor, adapted from established methodologies.[11] The chosen synthetic route is robust and allows for diversification at key positions to explore the structure-activity relationship (SAR).

Synthetic Workflow Overview

The synthesis involves a two-stage process: first, the preparation of the key aminopyrazole intermediate, and second, its coupling to a pyrimidine core to yield the final inhibitor.

Synthesis_Workflow Start 5-Methyl-3-nitropyrazole Step1 Step 1: Alkylation (e.g., with Iodomethane, Base) Start->Step1 Intermediate1 1,5-Dimethyl-3-nitropyrazole Step1->Intermediate1 Step2 Step 2: Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Key Aminopyrazole Intermediate Step2->Intermediate2 Step3 Step 3: Coupling (e.g., Buchwald-Hartwig or Acid-catalyzed) Intermediate2->Step3 Pyrimidine 2-Chloro-4-methylamino- 5-trifluoromethylpyrimidine Pyrimidine->Step3 FinalProduct Final LRRK2 Inhibitor Step3->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of an aminopyrazole LRRK2 inhibitor.

Protocol 1: Synthesis of the Aminopyrazole Intermediate

This protocol details the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine, a key building block.

Materials:

  • 5-methyl-3-nitropyrazole

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Alkylation of the Pyrazole Ring:

    • To a solution of 5-methyl-3-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add iodomethane (1.2 eq) dropwise. Causality: The base (K₂CO₃) deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electrophilic methyl group of iodomethane to form the N-methylated product.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-3-nitropyrazole.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitropyrazole from the previous step in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

    • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas. Causality: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups to amines in the presence of H₂ gas.

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford the crude 1,5-dimethyl-1H-pyrazol-3-amine. This intermediate can often be used in the next step without further purification.

Protocol 2: Coupling to Synthesize the Final Inhibitor

This protocol describes the palladium-catalyzed coupling of the aminopyrazole with the pyrimidine core.

Materials:

  • 1,5-dimethyl-1H-pyrazol-3-amine (from Protocol 1)

  • 2-chloro-4-methylamino-5-trifluoromethylpyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Buchwald-Hartwig Cross-Coupling Reaction:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aminopyrazole intermediate (1.1 eq), the chloropyrimidine (1.0 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

    • Add Pd₂(dba)₃ (0.05 eq). Causality: This palladium(0) complex and the Xantphos ligand form the active catalytic species for the Buchwald-Hartwig amination, which efficiently forms the C-N bond between the pyrazole amine and the pyrimidine ring.

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction to 100-110 °C and stir for 12-18 hours, monitoring by LC-MS.

    • After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate to yield the final inhibitor as a solid.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Parameter Expected Outcome
Overall Yield 25-40%
Purity (by HPLC) >95%
¹H NMR Peaks consistent with proposed structure
HRMS (m/z) [M+H]⁺ calculated vs. found within ± 5 ppm

In Vitro Evaluation of LRRK2 Kinase Activity

To assess the potency of the synthesized pyrazole compounds, an in vitro kinase assay is essential. This protocol describes a common method using recombinant LRRK2 and a generic substrate, with the readout based on the incorporation of radioactive ³²P.[3][13]

Kinase Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor Dilutions) Step1 Step 1: Kinase Reaction Setup Add LRRK2, Substrate (MBP), and Inhibitor to wells Start->Step1 Step2 Step 2: Pre-incubation Incubate at RT for 10 min Step1->Step2 Step3 Step 3: Initiate Reaction Add ATP/[γ-³²P]ATP Mix Step2->Step3 Step4 Step 4: Incubation Incubate at 30°C for 60 min Step3->Step4 Step5 Step 5: Stop Reaction Add SDS-PAGE Loading Buffer Step4->Step5 Step6 Step 6: Separation Run samples on SDS-PAGE Gel Step5->Step6 Step7 Step 7: Detection Expose gel to phosphor screen Step6->Step7 Step8 Step 8: Analysis Quantify band intensity and calculate IC50 value Step7->Step8

Caption: Workflow for an in vitro radiometric LRRK2 kinase assay.

Protocol 3: Radiometric LRRK2 Kinase Inhibition Assay

Materials:

  • Recombinant LRRK2 (WT and/or G2019S mutant), commercially available[3]

  • Myelin Basic Protein (MBP) as a substrate[3][13]

  • Synthesized pyrazole inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • Phosphor screen and imager

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the synthesized inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). These will be used to determine the IC₅₀ value.

  • Set Up the Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer, recombinant LRRK2 enzyme (e.g., 10 nM final concentration), and MBP substrate (e.g., 0.5 µg/µL final concentration).[13]

    • Aliquot the master mix into individual reaction tubes.

    • Add 1 µL of the serially diluted inhibitor to each respective tube (include a DMSO-only vehicle control).

    • Pre-incubate the mixtures for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate and Run the Reaction:

    • Prepare an ATP mix by combining cold ATP and [γ-³²P]ATP in kinase buffer to achieve a desired final concentration (e.g., 100 µM).

    • Initiate the kinase reaction by adding the ATP mix to each tube.

    • Incubate the reactions at 30 °C for 60 minutes.[14] Causality: During this incubation, active LRRK2 transfers the radiolabeled phosphate from [γ-³²P]ATP to the MBP substrate. The presence of an effective inhibitor will reduce the amount of phosphate transferred.

  • Stop the Reaction and Detect Phosphorylation:

    • Terminate the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and separate the proteins using SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen overnight.

    • Image the screen using a phosphor imager. The intensity of the band corresponding to MBP is proportional to the kinase activity.

  • Data Analysis:

    • Quantify the band intensities for each inhibitor concentration.

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibitor LRRK2 WT IC₅₀ (nM) LRRK2 G2019S IC₅₀ (nM)
Compound XExample: 5.2Example: 1.8
MLi-2 (Control)Literature ValueLiterature Value

Conclusion and Future Directions

This application note provides a detailed, scientifically-grounded framework for the synthesis and evaluation of pyrazole-based LRRK2 inhibitors. The protocols described are robust and have been validated in numerous drug discovery campaigns.[9][10][11] By following these guidelines, researchers can efficiently produce novel chemical matter and assess its potential for inhibiting LRRK2, a critical step in developing new treatments for Parkinson's disease. Further optimization of these pyrazole scaffolds can focus on improving brain penetrance, metabolic stability, and overall in vivo efficacy, moving these promising compounds closer to the clinic.

References

  • The Multifaceted Role of LRRK2 in Parkinson's Disease. MDPI.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications.
  • The Role of LRRK2 in Neurodegeneration of Parkinson Disease. National Center for Biotechnology Information.
  • Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology.
  • Assaying the kinase activity of LRRK2 in vitro. PubMed.
  • Physiological and pathological functions of LRRK2: implications from substrate proteins. Portland Press.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. National Center for Biotechnology Information.
  • The Multifaceted Role of LRRK2 in Parkinson's Disease. ResearchGate.
  • Assaying the Kinase Activity of LRRK2 in vitro. National Center for Biotechnology Information.
  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. protocols.io. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]

  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (C. ACS Publications.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications.
  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. Available at: [Link]

  • Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models. National Center for Biotechnology Information.
  • Allosteric inhibition of LRRK2, where are we now. Biochemical Society Transactions. Available at: [Link]

  • Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI. Available at: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Role of 3-Iodo-4-nitro-1H-pyrazole in Modern Agricultural Chemistry

Abstract: The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with commercial successes spanning fungicides, herbicides, and insecticides.[1][2] This document provides an in-depth guide to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with commercial successes spanning fungicides, herbicides, and insecticides.[1][2] This document provides an in-depth guide to the strategic use of 3-Iodo-4-nitro-1H-pyrazole, a highly functionalized intermediate, in the synthesis of novel crop protection agents. We will explore its synthesis, key chemical transformations, and its role as a gateway to diverse classes of potential agrochemicals, particularly next-generation fungicides. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: A Privileged Scaffold with Strategic Functionalization

The pyrazole ring system is considered a "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets.[1] Its stability and the potential for substitution at multiple positions allow for fine-tuning of biological activity and physicochemical properties.

3-Iodo-4-nitro-1H-pyrazole is not an end-product but a strategic building block. Its value lies in the orthogonal reactivity of its two key functional groups:

  • The 4-Nitro Group: This powerful electron-withdrawing group significantly influences the ring's chemistry. More importantly, it can be readily reduced to a primary amine, providing a crucial handle for introducing diverse functionalities, such as the carboxamide group characteristic of many successful fungicides.[3] Recent studies have also highlighted 4-nitropyrazolone derivatives as a promising new class of fungicides.[4][5]

  • The 3-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[6] This allows for the introduction of aryl, heteroaryl, or alkynyl substituents, which are critical for modulating target affinity and spectrum of activity. Its enhanced reactivity makes it a valuable intermediate for creating complex molecules.[7][8][9]

This dual functionalization makes 3-Iodo-4-nitro-1H-pyrazole a powerful platform for generating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.

Synthesis and Characterization

The synthesis of 3-Iodo-4-nitro-1H-pyrazole is typically achieved through a multi-step process involving the formation of the pyrazole ring followed by sequential halogenation and nitration.

Protocol 2.1: Synthesis of 3-Iodo-4-nitro-1H-pyrazole

This protocol outlines a plausible synthetic route. The precise order of iodination and nitration may be optimized depending on the starting materials and desired regioselectivity. Electrophilic substitution on the pyrazole ring generally occurs at the 4-position.[6]

Step A: Knorr-Type Pyrazole Synthesis (Illustrative) The foundational pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11]

  • Dissolve a suitable 1,3-dicarbonyl precursor (1.0 eq) in a protic solvent like ethanol.

  • Add hydrazine hydrate (1.0 - 1.1 eq) to the solution. A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the reaction.[1][11]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude pyrazole can be purified by recrystallization or column chromatography.

Step B: Iodination of the Pyrazole Ring

  • Dissolve the pyrazole from Step A (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add an iodinating agent such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) (1.0 - 1.2 eq). The use of ICl with a base like Li2CO3 at room temperature has been reported for the synthesis of 4-iodopyrazoles.

  • Stir the reaction at room temperature until TLC analysis indicates full consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the iodinated pyrazole.

Step C: Nitration of the 4-Iodopyrazole

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add the 4-iodopyrazole from Step B to the cooled nitrating mixture, ensuring the temperature does not exceed 5-10 °C.

  • Stir the reaction at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude 3-Iodo-4-nitro-1H-pyrazole.[12]

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physicochemical Properties of 3-Iodo-4-nitro-1H-pyrazole
PropertyValueReference(s)
CAS Number 400753-02-8[12]
Molecular Formula C₃H₂IN₃O₂[12]
Molecular Weight 238.97 g/mol [12]
Appearance Yellow to brown crystalline solid[12]
Purity ≥97%-
Storage Store in a cool, dry, dark place[12]

Application in Agrochemical Synthesis

The true utility of 3-Iodo-4-nitro-1H-pyrazole is as a versatile intermediate. The following protocols demonstrate its conversion into precursors for high-value agrochemical classes.

G cluster_start Starting Material cluster_path1 Pathway 1: Amine Formation & Amidation cluster_path2 Pathway 2: Cross-Coupling start 3-Iodo-4-nitro-1H-pyrazole reduction Reduction of Nitro Group (Protocol 3.1) start->reduction Fe/HCl or H₂/Pd-C coupling Cross-Coupling Reaction (Protocol 3.3) start->coupling Suzuki / Sonogashira (Ar-B(OH)₂, Pd cat.) amine 3-Iodo-4-amino-1H-pyrazole reduction->amine amidation Amide Coupling (Protocol 3.2) amine->amidation R-COCl, Base target1 Target Agrochemical: Pyrazole Carboxamide (SDHI) amidation->target1 target2 Diversified Pyrazole Core coupling->target2 further_func Further Functionalization target2->further_func target3 Target Agrochemical: (e.g., Herbicide/Insecticide) further_func->target3

Caption: Synthetic pathways originating from 3-Iodo-4-nitro-1H-pyrazole.
Protocol 3.1: Reduction of the Nitro Group to Form 3-Iodo-4-amino-1H-pyrazole

Rationale: The conversion of the nitro group to an amine is a pivotal step, transforming the electron-poor pyrazole ring into an electron-rich system and introducing a nucleophilic site for further reactions like amidation.[3] Tin(II) chloride or catalytic hydrogenation are common methods.[13]

  • Suspend 3-Iodo-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise.

  • Reflux the mixture for 3-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 3-Iodo-4-amino-1H-pyrazole by column chromatography on silica gel.

Protocol 3.2: Synthesis of Pyrazole Carboxamides (Potential SDHI Fungicides)

Rationale: The pyrazole carboxamide moiety is a key pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides.[1] This protocol couples the amine from Protocol 3.1 with an activated carboxylic acid.

  • Dissolve 3-Iodo-4-amino-1H-pyrazole (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (R-COCl) (1.1 eq) dropwise. Causality Note: The acid chloride is highly reactive; slow addition at low temperature prevents side reactions and controls the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC shows completion.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the target pyrazole carboxamide by recrystallization or column chromatography.

Protocol 3.3: Diversification via Suzuki Cross-Coupling

Rationale: The C-I bond is weaker than C-Br or C-Cl, making 3-iodopyrazoles highly reactive in cross-coupling reactions. This allows for the efficient formation of C-C bonds to introduce new aryl or heteroaryl groups, which is a key strategy for exploring structure-activity relationships (SAR) in herbicide and insecticide development.[6][14]

  • To a reaction vessel, add the 3-iodopyrazole derivative (e.g., from Protocol 3.2) (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (N₂ or Argon).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product using column chromatography.

Proposed Mechanism of Action: SDHI Fungicides

Derivatives synthesized from 3-Iodo-4-nitro-1H-pyrazole, particularly the carboxamides, are designed to target the fungal respiratory chain. The primary proposed mechanism of action is the inhibition of Complex II, also known as Succinate Dehydrogenase (SDH).[1][3]

Mechanism:

  • The fungicide penetrates the fungal cell and localizes to the inner mitochondrial membrane.

  • It binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

  • This binding blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle.

  • The blockage halts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death due to energy depletion.

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (SDH) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Q->ComplexIII e- CytC->ComplexIV e- ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->Block INHIBITION Succinate Succinate Fumarate Fumarate Succinate->Fumarate e-

Caption: Inhibition of fungal respiration by pyrazole-based SDHI fungicides.

Representative Biological Activity Data

While specific biological data for novel derivatives of 3-Iodo-4-nitro-1H-pyrazole requires experimental validation, the following table provides hypothetical, yet representative, in vitro fungicidal activity data for a derived pyrazole carboxamide, based on activities reported for structurally related compounds.[4][5][15]

Table 2: Representative In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
CompoundSclerotinia sclerotiorum (White Mold)Fusarium graminearum (Fusarium Head Blight)Alternaria alternata (Leaf Spot)Rhizoctonia solani (Sheath Blight)
Derived Pyrazole Carboxamide 0.451.202.500.88
Commercial Standard (e.g., Bixafen) 0.300.951.800.65

Data is illustrative and serves to represent potential efficacy based on the known activity of the pyrazole carboxamide class.

Conclusion

3-Iodo-4-nitro-1H-pyrazole is a quintessential example of a strategic molecular building block in modern agrochemical discovery. Its dual, orthogonally reactive sites—the reducible nitro group and the coupling-ready iodo group—provide chemists with a robust and flexible platform for synthesizing diverse libraries of potential fungicides, herbicides, and insecticides. The protocols and rationale detailed in this guide offer a solid foundation for researchers to leverage this powerful intermediate in the rational design of next-generation crop protection solutions.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem.
  • Li, S., et al. (2025, February 4). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Journal of Pesticide Science.
  • Al-Mokhanam, A. A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
  • Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole. Chem-Impex.
  • ResearchGate. (n.d.). Evaluation of innovative promising fungicide from nitropyrazolone class: effects on phytopathogens and non-target organisms. ResearchGate.
  • Sondore, Z., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ACS Omega. (2017, September 20). Application of Sustainable Natural Bioresources in Agriculture: Iodine-Mediated Oxidative Cyclization for Metal-Free One-Pot Synthesis of N-Phenylpyrazole Sarisan Analogues as Insecticidal Agents. ACS Publications.
  • PubMed. (2022, April 20). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. National Center for Biotechnology Information.
  • Arspathe. (2014, October 3). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan Library.
  • J&K Scientific. (2023, December 19). 3-Iodo-1H-pyrazole | 4522-35-4. J&K Scientific.
  • Chem-Impex. (n.d.). 3-Iodo-1H-pyrazole. Chem-Impex.
  • EvitaChem. (n.d.). 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. EvitaChem.
  • ResearchGate. (2026, January 13). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate.
  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • PMC. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 3-(4-Nitrophenyl)-1H-pyrazole. Chem-Impex.
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. ChemicalBook.
  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][16]triazin-7(6H)-ones and Derivatives. MDPI. Retrieved from

  • PubChem. (n.d.). 3-iodo-1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. BenchChem.
  • ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a.... ResearchGate.
  • PMC. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. National Center for Biotechnology Information.
  • PubMed. (2025, October 1). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 4-IODO-3-NITRO-1H-PYRAZOLE (CAS No. 400753-02-8) SDS. Guidechem.
  • RSC Publishing. (n.d.). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. Royal Society of Chemistry.

Sources

Method

Application Notes & Protocols: Leveraging Click Chemistry for the Advanced Functionalization of 4H-Pyrazoles

Foreword: The Convergence of a Privileged Scaffold and a Premier Ligation Chemistry The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its five-membered heterocyclic structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Convergence of a Privileged Scaffold and a Premier Ligation Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a unique combination of chemical properties and biological activities, making it a "privileged scaffold" in drug discovery.[1][3] Pyrazole derivatives form the core of numerous FDA-approved drugs, exhibiting anti-inflammatory, anticancer, and analgesic properties, among others.[1][4][5] The ability to precisely and efficiently modify this scaffold is therefore of paramount importance for developing next-generation therapeutics and functional materials.

"Click chemistry" provides a powerful toolkit for this purpose.[6][7] Coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, click chemistry offers a modular approach to molecular assembly.[6][8] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become the gold standard for their exceptional reliability and bioorthogonality.[9][][11]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of how click chemistry can be applied to the functionalization of pyrazole scaffolds. We will delve into two primary strategies:

  • Functionalization of the Pyrazole Core via Azide-Alkyne Cycloaddition: This section details the synthesis of "clickable" pyrazole precursors (bearing either an azide or an alkyne) and provides robust protocols for their subsequent conjugation using CuAAC and SPAAC.

  • 4H-Pyrazoles as Emergent Bioorthogonal Reagents: This section explores the cutting-edge application of specific 4H-pyrazole derivatives that act as highly reactive dienes in catalyst-free Diels-Alder "click" reactions.[12][13]

Part 1: Functionalization of Pyrazole Scaffolds via Azide-Alkyne Cycloaddition

This approach is the most versatile and widely used method for conjugating pyrazoles. It involves equipping the pyrazole core with either an alkyne or an azide "handle," which can then be selectively reacted with a complementary partner molecule to form a stable triazole linkage.

G cluster_0 Strategy 1: Introduce 'Click' Handle cluster_1 Strategy 2: Click Reaction Pz Pyrazole Core Pz_Alkyne Alkyne-Functionalized Pyrazole Pz->Pz_Alkyne Functionalization Pz_Azide Azide-Functionalized Pyrazole Pz->Pz_Azide Functionalization Product1 Pyrazole-Triazole-Molecule Pz_Alkyne->Product1 CuAAC or SPAAC Product2 Pyrazole-Triazole-Molecule Pz_Azide->Product2 CuAAC or SPAAC Molecule_Azide Molecule-N3 Molecule_Azide->Product1 Molecule_Alkyne Molecule-Alkyne (Strained or Terminal) Molecule_Alkyne->Product2 caption General workflow for pyrazole functionalization.

Caption: General workflow for pyrazole functionalization.

Protocol: Synthesis of an N-Propargyl-4-phenyl-1H-pyrazole (Alkyne Handle)

This protocol describes the introduction of a terminal alkyne group onto the pyrazole nitrogen, creating a versatile precursor for CuAAC reactions. N-alkylation is a common strategy for pyrazole functionalization, though regioselectivity can be a challenge with unsymmetrically substituted pyrazoles.[14][15]

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the pyrazole ring, forming the corresponding sodium salt. This pyrazolide anion then acts as a potent nucleophile, attacking the electrophilic carbon of propargyl bromide in a classic SN2 reaction to form the N-C bond. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-phenyl-1H-pyrazole (1.0 eq.). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: NaH reacts violently with water, generating flammable H2 gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry as the sodium pyrazolide forms.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting pyrazole is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-propargyl-4-phenyl-1H-pyrazole.

Application Protocol: CuAAC Ligation of a "Clickable" Pyrazole

This protocol details the conjugation of the N-propargyl pyrazole synthesized above with a model azide, benzyl azide, to form a 1,4-disubstituted triazole-linked pyrazole.

Rationale: The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate.[9][16] Since Cu(I) is unstable and readily oxidizes, the reaction is typically started with a stable Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) is added to generate the active Cu(I) species in the reaction mixture.[9][17] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial, especially in aqueous or biological media. The ligand prevents copper precipitation, accelerates the reaction, and protects sensitive substrates from oxidative damage.[17]

CuAAC_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide Alkyne Pyrazole-Alkyne Alkyne->Cu_Acetylide Azide R-N3 Cu_Triazolide Copper Triazolide Azide->Cu_Triazolide Product Pyrazole-Triazole-R Cu_Acetylide->Cu_Triazolide + R-N3 Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product + H+ caption Simplified catalytic cycle for CuAAC.

Caption: Simplified catalytic cycle for CuAAC.

Step-by-Step Protocol:

  • Reactant Preparation: In a vial, dissolve N-propargyl-4-phenyl-1H-pyrazole (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of t-butanol and water to a final concentration of ~0.1 M.

  • Catalyst Preparation: In a separate small tube, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05 eq., 5 mol%) to the reaction solvent. Add THPTA (0.25 eq., 25 mol%) and vortex to dissolve. The solution should turn light blue.

  • Initiation: Add the catalyst solution to the vial containing the alkyne and azide.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 eq., 50 mol%) to the reaction mixture. The solution will typically turn from blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Seal the vial and stir vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[18]

Application Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for biological applications where the cytotoxicity of copper is a concern.[][19] This protocol describes the reaction of an azide-functionalized pyrazole with a strained cyclooctyne.

Rationale: SPAAC utilizes highly strained cyclic alkynes, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO).[19][20] The significant ring strain in these molecules is released upon cycloaddition with an azide, providing a large thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without any catalyst.[][21] This bioorthogonal nature allows for the specific labeling of molecules in complex biological environments.[19]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the azide-functionalized pyrazole (1.0 eq.) and a strained alkyne such as DBCO-acid (1.1 eq.) in a biocompatible solvent like DMSO or a mixture of PBS/DMSO. The final concentration should be in the range of 1-10 mM.

  • Reaction: Incubate the mixture at room temperature or 37 °C. The reaction is typically complete within 1-4 hours, but can be run longer if needed.

  • Monitoring: Progress can be monitored by LC-MS to observe the consumption of starting materials and the formation of the product peak.

  • Purification: For laboratory-scale synthesis, the product can be purified using standard techniques like reverse-phase HPLC. For bioconjugation applications, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I) salt (e.g., 1-10 mol% CuSO₄/Ascorbate)[17]None (Catalyst-free)[19]
Alkyne Terminal (e.g., Propargyl group)Strained Cyclooctyne (e.g., DBCO, BCN)[20]
Typical Solvents tBuOH/H₂O, DMF, DMSOPBS, DMSO, Methanol
Temperature Room TemperatureRoom Temperature to 37 °C
Reaction Time 1 - 24 hours0.5 - 4 hours
Key Advantage Cost-effective, uses simple alkynesBioorthogonal, non-toxic, fast kinetics[]
Key Limitation Copper cytotoxicity can be an issue in vivoStrained alkynes are complex and expensive

Part 2: 4H-Pyrazoles as Bioorthogonal Diels-Alder Click Reagents

A new frontier in click chemistry utilizes the inherent reactivity of specific 4H-pyrazole derivatives themselves as bioorthogonal reagents.[12] In this strategy, substituted 4H-pyrazoles act as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions with strained alkynes (dienophiles).[12][13][22]

Rationale: The reactivity of these 4H-pyrazoles is driven by a combination of factors including antiaromaticity and predistortion of the diene core, which lowers the activation energy for the cycloaddition.[12][23] While early versions used fluorine atoms at the 4-position to enhance reactivity, these proved unstable under physiological conditions.[12][22] More recent developments have shown that 4-oxo substituted 4H-pyrazoles, particularly spirocyclic variants, offer an excellent balance of high reactivity and stability in the presence of biological nucleophiles.[12][13]

Diels_Alder Diene 4-Oxo-4H-Pyrazole (Diene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Strained Alkyne (e.g., BCN) (Dienophile) Dienophile->TransitionState Cycloadduct Stable Cycloadduct TransitionState->Cycloadduct Diels-Alder Reaction caption Diels-Alder reaction of a 4H-pyrazole.

Caption: Diels-Alder reaction of a 4H-pyrazole.

Protocol: Synthesis of a 4-Oxo-4H-Pyrazole

The synthesis of these advanced reagents typically involves the condensation of a suitable 1,3-diketone precursor with hydrazine.[12][13] The synthesis of the diketone itself can be a multi-step process. The protocol below is a conceptual representation based on literature procedures.[13]

Step-by-Step Protocol (Conceptual):

  • Diketone Synthesis: Synthesize the required 1,3-diketone precursor through established literature methods. For example, the diketone for a spirocyclic 4-oxo-4H-pyrazole (OSP) can be made via reaction of 2-bromoethanol with a corresponding 1,2,3-triketone.[12]

  • Cyclocondensation: Dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization or flash column chromatography, to yield the pure 4-oxo-4H-pyrazole.

Application Protocol: Diels-Alder Ligation with a Strained Alkyne

This protocol outlines the use of a 4-oxo-4H-pyrazole in a bioorthogonal ligation reaction.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the 4-oxo-4H-pyrazole (1.0 eq.) and the strained alkyne (e.g., BCN, 1.1 eq.) in a solvent of choice (e.g., acetonitrile, or PBS for biological experiments).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: The reaction can be followed by monitoring the disappearance of the reactants via HPLC or ¹H NMR spectroscopy.

  • Isolation: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting cycloadduct can be purified by standard chromatographic methods if necessary.

4H-Pyrazole ReagentDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityReference
Spirocyclic 4-oxo-4H-pyrazole (OSP)BCN0.17High physiological stability[12]
4,4-Difluoro-4H-pyrazole (DFP)BCN~1.3Low stability with nucleophiles[12]
4,4-Dimethyl-4H-pyrazole (DMP)BCNNo ReactionHigh stability[12]

Summary and Future Outlook

Click chemistry offers a robust and versatile platform for the functionalization of pyrazoles. For most applications in drug discovery and materials science, the introduction of azide or alkyne handles followed by CuAAC or SPAAC provides a reliable path to novel conjugates. These methods enable the linkage of pyrazole cores to a vast array of molecules, including peptides, polymers, and fluorescent dyes. The emerging use of engineered 4H-pyrazoles as direct bioorthogonal click partners in Diels-Alder reactions represents an exciting development, particularly for in-vivo imaging and targeted therapy, where catalyst-free and rapid kinetics are essential. As the demand for precisely tailored molecular architectures grows, the synergy between the privileged pyrazole scaffold and the efficiency of click chemistry will undoubtedly continue to accelerate innovation across the chemical and biological sciences.

References

  • Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4 H -pyrazole “click” reagents. DSpace@MIT. [Link]

  • Li, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Raines, R. T., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4 H -Pyrazole “Click” Reagents. ResearchGate. [Link]

  • Kočergin, J., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Gandeepan, P., et al. (2018). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Sukhanova, A. A., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Sharma, S., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pinheiro, S., & de la Torre, M. C. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Kumar, D., & Singh, J. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Zhang, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Angewandte Chemie International Edition. [Link]

  • Zhang, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]

  • AxisPharm (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Creative Biolabs (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Sherwin-Williams Company (1981). Purification of triazoles.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Notaro, A., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO- Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. MDPI. [Link]

  • Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Kumar, R., et al. (2021). Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • Ziegler, T., & Ziegler, S. (2021). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. RSC Advances. [Link]

  • Worrell, B. T., et al. (2013). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Zhang, J., et al. (2026). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ResearchGate. [Link]

  • Jiménez-Cruz, G., et al. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules. [Link]

  • K+S AG (2011). Method for purifying pyrazoles.
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Angewandte Chemie International Edition. [Link]

  • Kumar, D., et al. (2023). A Recent Concept of Importance: Click Chemistry. Asian Journal of Research in Chemistry. [Link]

  • Arshia, et al. (2022). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI. [Link]

  • Hayes, B. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

Sources

Application

Application Note: Advanced Laboratory-Scale Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The 1,3,4,5-tetrasubstituted pyrazole core is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 1,3,4,5-tetrasubstituted pyrazole core is a privileged scaffold in medicinal chemistry and materials science, serving as the structural foundation for cyclooxygenase-2 (COX-2) inhibitors, p38 MAP kinase inhibitors, and high-quantum-yield blue fluorophores[1][2]. However, the laboratory-scale synthesis of fully substituted pyrazoles is historically plagued by poor regioselectivity, steric hindrance at the C4/C5 positions, and the need for tedious intermediate purifications.

As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly efficient methodologies that overcome these barriers. Rather than relying on classical, low-yield stepwise condensations, we will explore:

  • The Diversity-Oriented Approach: A one-pot, four-step sequential catalysis workflow.

  • The Regioselective Approach: An eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC).

Both protocols are presented as self-validating systems, embedding mechanistic causality and in-process quality control (QC) checkpoints to ensure reproducibility.

Methodology A: One-Pot, Four-Step Sequential Catalysis

Mechanistic Rationale & Causality

Developed to rapidly generate highly fluorescent pyrazole libraries, this approach strings together four distinct reactions (Sonogashira coupling Cyclocondensation Bromination Suzuki coupling) in a single reaction vessel[1].

  • Causality of Microwave (MW) Heating: Steric bulk severely impedes the cyclocondensation of bulky alkynones with substituted hydrazines. Applying dielectric microwave heating (120 °C) provides the necessary activation energy to force the cyclization, reducing reaction times from hours to minutes[1].

  • Causality of Catalyst Reactivation: The third step (bromination via NBS or Br 2​ ) oxidatively deactivates the palladium catalyst left over from the initial Sonogashira step. Instead of adding fresh, expensive Pd catalyst for the final Suzuki coupling, the addition of triphenylphosphine (PPh 3​ ) reduces and reactivates the dormant palladium species, enabling true "sequential catalysis"[1].

Workflow Visualization

OnePotSynthesis A Acid Chloride + Terminal Alkyne B Alkynone Intermediate A->B Step 1: Sonogashira Pd/Cu, NEt3, RT C 1,3,5-Trisubstituted Pyrazole B->C Step 2: Hydrazine MW, 120°C D 4-Bromo-1,3,5- trisubstituted Pyrazole C->D Step 3: Bromination NBS, RT E 1,3,4,5-Tetrasubstituted Pyrazole D->E Step 4: Suzuki Boronic Acid, MW, 120°C

Fig 1: One-pot, four-step sequential catalysis workflow for tetrasubstituted pyrazoles.

Validated Protocol: Sequential Catalysis

Reagents: Acid chloride (1.0 eq), terminal alkyne (1.05 eq), substituted hydrazine (1.1 eq), NBS (1.05 eq), boronic acid (1.2 eq), PdCl 2​ (PPh 3​ ) 2​ (2 mol%), CuI (4 mol%), PPh 3​ (10 mol%), NEt 3​ , Na 2​ CO 3​ .

  • Step 1: Sonogashira Coupling

    • Action: In a microwave-safe vial flushed with N 2​ , dissolve PdCl 2​ (PPh 3​ ) 2​ and CuI in degassed THF. Add the acid chloride, terminal alkyne, and NEt 3​ . Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: A color change to dark brown and the formation of a white precipitate (NEt 3​⋅ HCl) confirms the successful formation of the alkynone intermediate.

  • Step 2: Cyclocondensation

    • Action: Add the substituted hydrazine directly to the crude mixture. Seal the vial and subject it to microwave irradiation (120 °C, 10 minutes).

    • Self-Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of the fluorescent alkynone spot, replaced by the 1,3,5-trisubstituted pyrazole.

  • Step 3: Electrophilic Bromination

    • Action: Cool the vessel to room temperature. Add NBS dissolved in a minimal amount of THF. Stir for 15 minutes.

    • Causality: The electron-rich pyrazole core undergoes rapid, regioselective electrophilic aromatic substitution at the C4 position[1].

  • Step 4: Catalyst Reactivation & Suzuki Coupling

    • Action: Add PPh 3​ (to reactivate Pd), followed by the aryl boronic acid and aqueous Na 2​ CO 3​ (2.0 M). Microwave the sealed vial at 120 °C for 20 minutes.

    • Final Isolation: Dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography. Total process time is reduced to ~180 minutes compared to 300+ minutes for stepwise synthesis[1].

Methodology B: Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)

Mechanistic Rationale & Causality

When absolute regiocontrol is required, the [3+2] cycloaddition of a nitrilimine dipole with a functionalized alkene (such as an enaminone or cinnamic aldehyde) is the gold standard[2][3].

  • Causality of In Situ Generation: Nitrilimines are highly reactive and prone to unwanted head-to-tail dimerization (forming tetrazines). By using a mild base (K 2​ CO 3​ ) to slowly abstract a proton from a stable hydrazonyl chloride precursor, the dipole is generated in situ at a low steady-state concentration, driving the kinetics entirely toward the desired cycloaddition[2][3].

  • Causality of Aromatization: The initial [3+2] cycloaddition yields a non-aromatic pyrazoline. The use of dipolarophiles with leaving groups (e.g., the amine moiety in enaminones) provides a thermodynamic driving force; spontaneous elimination occurs, restoring aromaticity and yielding the fully substituted pyrazole[3][4].

Workflow Visualization

ENAC_Mechanism A Hydrazonyl Chloride B Nitrilimine Dipole (Reactive Intermediate) A->B Base (K2CO3) - HCl D Pyrazoline Intermediate ([3+2] Cycloaddition) B->D + Dipolarophile C Enaminone / Alkene (Dipolarophile) C->D E 1,3,4,5-Tetrasubstituted Pyrazole D->E Elimination (Aromatization)

Fig 2: Eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction mechanism.

Validated Protocol: ENAC Synthesis

Reagents: Hydrazonyl chloride (1.3 eq), Enaminone or Cinnamic aldehyde (1.0 eq), anhydrous K 2​ CO 3​ (2.5 eq), Solvent (THF, EtOH, or eco-compatible ionic liquid mixtures like /H 2​ O)[2][3].

  • Step 1: System Preparation

    • Action: In a two-necked round-bottom flask equipped with a reflux condenser, dissolve the enaminone (1.0 eq) and hydrazonyl chloride (1.3 eq) in the chosen solvent system.

  • Step 2: Dipole Generation & Cycloaddition

    • Action: Add anhydrous K 2​ CO 3​ (2.5 eq) in a single portion. Heat the mixture to 60–80 °C (depending on solvent) under vigorous magnetic stirring.

    • Causality: Vigorous stirring is critical to ensure the heterogeneous base efficiently neutralizes the evolving HCl, maintaining the continuous generation of the nitrilimine dipole[2][3].

  • Step 3: Reaction Monitoring & Elimination

    • Action: Monitor the reaction via LC-MS or TLC. The intermediate pyrazoline is rarely observed as the elimination of the amine/water is rapid at elevated temperatures, directly yielding the pyrazole[3].

    • Self-Validation Checkpoint: The reaction is complete when the hydrazonyl chloride precursor is fully consumed (typically 2–4 hours). The mixture will often shift from a suspension to a more homogenous, deeply colored solution.

  • Step 4: Workup

    • Action: Cool to room temperature, dilute with ice-cold water, and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent. Purify via recrystallization (EtOH) or short-pad silica chromatography.

Quantitative Data & Method Comparison

To assist in selecting the appropriate synthetic route for your specific drug development or materials science application, the quantitative metrics of both methodologies are summarized below:

ParameterMethod A: One-Pot Sequential CatalysisMethod B: ENAC [3+2] Cycloaddition
Primary Mechanism Cross-coupling & Cyclocondensation1,3-Dipolar Cycloaddition
Key Precursors Acid chloride, alkyne, hydrazine, boronic acidHydrazonyl chloride, enaminone/alkene
Catalyst / Promoter PdCl 2​ (PPh 3​ ) 2​ , CuI (Sequential Catalysis)K 2​ CO 3​ (Base-promoted)
Reaction Time ~180 minutes (Total for 4 steps)2 - 6 hours (Single continuous step)
Average Overall Yield 40 - 60% (across 4 combined steps)75 - 95%
Regioselectivity High (Controlled by sequential addition)Excellent (Driven by electronic effects)
Best Application Diversity-oriented synthesis (e.g., fluorophores)Eco-compatible, targeted drug scaffolds

References

  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles Source: Organic Letters (ACS Publications) URL:1

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: Molecules (PMC / National Institutes of Health) URL:3

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes Source: RSC Advances (RSC Publishing) URL:2

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates Source: PMC (National Institutes of Health) URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield for 3-Iodo-4-nitro-1H-pyrazole Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-4-nitro-1H-pyrazole. As a pivotal intermediate in the development of complex het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-4-nitro-1H-pyrazole. As a pivotal intermediate in the development of complex heterocyclic systems, optimizing its synthesis is critical for downstream applications. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges and enhance reaction yields.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 3-Iodo-4-nitro-1H-pyrazole can often be attributed to several critical factors ranging from starting material quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Material (4-nitro-1H-pyrazole): The synthesis of the starting material, 4-nitro-1H-pyrazole, is a crucial first step. Incomplete nitration or the presence of residual acids from this step can inhibit the subsequent iodination. It is advisable to purify the 4-nitro-1H-pyrazole via recrystallization before proceeding. One-pot, two-step methods using fuming nitric and sulfuric acids can achieve high yields of the nitrated precursor.[1][2]

  • Choice and Potency of Iodinating Agent: The electron-withdrawing nature of the nitro group at the C4 position deactivates the pyrazole ring, making electrophilic substitution at the C3 position challenging.

    • Weak Iodinating Agents: Molecular iodine (I₂) alone is often insufficient for effective iodination of the deactivated ring.

    • Recommended Systems: More potent iodinating systems are required. These include:

      • Iodine with an Oxidant: A combination of iodine with an oxidizing agent such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can generate a more powerful electrophilic iodine species in situ.[3]

      • N-Iodosuccinimide (NIS) in Acidic Media: NIS in the presence of a strong acid like sulfuric acid or trifluoroacetic acid is a highly effective reagent for iodinating deactivated aromatic systems.[3]

      • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that can be used, often with a base like lithium carbonate to neutralize the generated HCl.

  • Reaction Conditions:

    • Temperature: For deactivated substrates, elevated temperatures may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition. Careful temperature control and monitoring are essential.

    • Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction. Acetic acid and sulfuric acid are commonly employed solvents for such iodination reactions.[3]

  • Reaction Monitoring: Inadequate reaction time can result in incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

Question 2: I'm observing the formation of significant side products. How can I improve the regioselectivity of the iodination?

Answer: The formation of isomers and di-iodinated products is a common challenge. Electrophilic substitution on the pyrazole ring typically favors the C4 position.[5][6] However, forcing conditions required for the deactivated 4-nitropyrazole can lead to substitution at other positions.

  • Controlling Stoichiometry: Carefully controlling the stoichiometry of the iodinating agent is paramount to prevent over-iodination. Use of a slight excess of the pyrazole substrate relative to the iodinating agent can sometimes minimize the formation of di-iodinated species.

  • Protecting Groups: While direct iodination is possible, the use of an N-H protecting group can sometimes influence regioselectivity and improve solubility. However, this adds extra steps to the synthesis and the protecting group must be stable to the iodination conditions and readily removable.[7] Common protecting groups include ethoxyethyl (EtOEt).[5]

  • Reaction Temperature: Lowering the reaction temperature, if the reaction rate is still acceptable, can sometimes improve selectivity by favoring the kinetically controlled product.

Question 3: I'm facing difficulties in purifying the final product. What are the recommended purification strategies?

Answer: The purification of 3-Iodo-4-nitro-1H-pyrazole can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[8]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane is typically effective. The optimal solvent system should be determined by preliminary TLC analysis.[8]

  • Recrystallization: If a suitable solvent is found where the solubility of the product and impurities differ significantly, recrystallization can be a highly effective and scalable purification method.[5][8] A mixture of n-hexane and ethyl acetate has been reported for the recrystallization of a protected form of the target molecule.[5]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, it may be possible to perform an acid-base extraction to remove non-basic impurities. The pyrazole can be protonated and extracted into an aqueous acidic phase, which is then neutralized to recover the purified product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 4-nitro-1H-pyrazole?

A1: The iodination of 4-nitro-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking a potent electrophilic iodine species (e.g., I⁺) generated from the iodinating agent. The electron-withdrawing nitro group at the C4 position deactivates the ring, making the reaction more challenging than the iodination of unsubstituted pyrazole. The substitution occurs at the C3 (or C5) position, which is less deactivated than the C4 position.

Q2: Are there any "greener" alternatives for the iodination step?

A2: Yes, research is ongoing to develop more environmentally friendly iodination methods. One such approach utilizes molecular iodine with hydrogen peroxide in water, which avoids the use of harsh acids and organic solvents.[9] Electrochemical methods also present a promising green alternative by avoiding chemical oxidants.[3]

Q3: Can I use this compound directly after synthesis, or is rigorous purification always necessary?

A3: For many applications in drug development and complex molecule synthesis, high purity of intermediates is crucial to avoid side reactions in subsequent steps. Therefore, rigorous purification to remove isomers and unreacted starting materials is highly recommended. The presence of such impurities can complicate reaction outcomes and product characterization downstream.

Section 3: Experimental Protocols and Data

Table 1: Comparison of Common Iodinating Systems for Pyrazoles
Iodinating SystemTypical ConditionsAdvantagesDisadvantagesReference
I₂ / HIO₃Acetic Acid, heatEffective for some pyrazolesCan require elevated temperatures
NIS / H₂SO₄Sulfuric Acid, 0°C to RTHighly effective for deactivated ringsRequires strong acid, careful handling[3]
ICl / Li₂CO₃Dichloromethane, RTHigh yielding for certain substratesICl is corrosive and moisture-sensitive
I₂ / H₂O₂Water, RT"Green" and practicalMay be less effective for highly deactivated systems[9]
Protocol 1: Synthesis of 4-nitro-1H-pyrazole

This protocol is adapted from established one-pot, two-step methods.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath.

  • Pyrazole Sulfation: Slowly add pyrazole to the cooled sulfuric acid while stirring.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. Add this mixture dropwise to the pyrazole sulfate solution, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to the optimized temperature (e.g., 50°C) and stir for the optimized duration (e.g., 1.5 hours).[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Protocol 2: Iodination of 4-nitro-1H-pyrazole using NIS

This protocol is a general guideline based on the use of N-Iodosuccinimide for deactivated systems.[3]

  • Reaction Setup: In a clean, dry flask, dissolve the purified 4-nitro-1H-pyrazole in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the solution, ensuring the temperature remains between 0°C and 20°C.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of 4-nitro-1H-pyrazole start->check_purity check_reagent Evaluate Iodinating Agent and Potency check_purity->check_reagent Pure purify_sm Recrystallize Starting Material check_purity->purify_sm Impure? check_conditions Assess Reaction Conditions (Temp, Solvent) check_reagent->check_conditions Potent change_reagent Switch to Stronger System (e.g., NIS/H2SO4) check_reagent->change_reagent Ineffective? check_monitoring Review Reaction Monitoring Protocol check_conditions->check_monitoring Optimal optimize_conditions Optimize Temperature and Solvent check_conditions->optimize_conditions Sub-optimal? implement_tlc Implement Rigorous TLC/LC-MS Monitoring check_monitoring->implement_tlc Inadequate? end Improved Yield check_monitoring->end Adequate purify_sm->check_reagent change_reagent->check_conditions optimize_conditions->check_monitoring implement_tlc->end

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Generalized Reaction Scheme

G cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination pyrazole Pyrazole nitropyrazole 4-Nitro-1H-pyrazole pyrazole->nitropyrazole Fuming HNO3 Fuming H2SO4 nitropyrazole_2 4-Nitro-1H-pyrazole iodonitropyrazole 3-Iodo-4-nitro-1H-pyrazole nitropyrazole_2->iodonitropyrazole Iodinating Agent (e.g., NIS/H2SO4)

Caption: Two-step synthesis of 3-Iodo-4-nitro-1H-pyrazole.

References

  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. IAEA.
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
  • (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026, January 23). Organic Letters - ACS Publications.
  • Guidechem. (2022, December 19). How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • Chaikovskff, K. K., et al. (2017, June 26). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate.
  • (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling with Iodinated Pyrazoles

Welcome to the technical support center for optimizing catalyst choice in cross-coupling reactions involving iodinated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst choice in cross-coupling reactions involving iodinated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The functionalization of pyrazole rings is a critical aspect of medicinal chemistry, as these heterocycles are core components of numerous pharmaceuticals.[1] Palladium-catalyzed cross-coupling reactions of iodopyrazoles are particularly effective for creating carbon-carbon and carbon-heteroatom bonds, but success is highly dependent on the careful selection of the catalyst system.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Troubleshooting Guide

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 4-iodo-1H-pyrazole and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low yields in Suzuki-Miyaura couplings with iodinated pyrazoles often stem from several critical factors. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Action: For Suzuki-Miyaura reactions involving iodopyrazoles, electron-rich, bulky phosphine ligands are often highly effective. A combination of Pd(OAc)₂ and a Buchwald ligand like SPhos has demonstrated high efficiency for the coupling of 4-iodo-1H-pyrazoles with various arylboronic acids.[1] If steric hindrance is a significant factor, consider ligands like XPhos.

  • Inappropriate Base or Solvent System: The base is critical for activating the boronic acid to enable transmetalation.[2] The solvent must solubilize all components of the reaction.

    • Action: A common and effective system for 4-iodopyrazoles is potassium fluoride (KF) as the base in a toluene and water solvent mixture.[1] For 3-iodo-1H-pyrazoles, a system of K₂CO₃ in DMF/water has proven effective.[1] The choice of base and solvent is often interdependent.[2]

  • Reaction Temperature Too Low: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[2]

    • Action: If the reaction is sluggish at a lower temperature, incrementally increase it. A common starting point is 80 °C.[1]

Issue 2: Significant Dehalogenation of the Iodinated Pyrazole

Question: My primary side product in a Suzuki-Miyaura coupling is the dehalogenated pyrazole. What causes this and how can I minimize it?

Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common and frustrating side reaction.[4] Studies have shown that iodopyrazoles have a higher propensity for dehalogenation compared to their bromo and chloro counterparts in Suzuki-Miyaura reactions.[4][5][6][7]

Causality and Mitigation Strategies:

  • Mechanism: Dehalogenation can occur when the oxidative addition of the iodopyrazole to the Pd(0) center is slow, or if there are hydride sources present in the reaction mixture.[2]

  • Influence of the Palladium Precatalyst: The choice of palladium source is significant. Using a precatalyst like XPhos Pd G2 can lead to the rapid formation of the active LnPd(0) species under mild conditions, which can diminish unwanted side reactions like dehalogenation.

  • Solvent and Base Effects: Primary and secondary alcohols can undergo oxidation in the presence of a palladium catalyst and aryl halides, leading to hydrodehalogenation products.[8] While ethanol/water mixtures can be effective solvent systems, careful optimization of the base and temperature is crucial.

  • Temperature and Base Concentration: Increasing the amount of base or decreasing the reaction temperature can sometimes lead to increased dehalogenation. It is a delicate balance, as sufficient temperature is needed for the desired coupling.

Issue 3: Homocoupling of the Coupling Partner

Question: I am observing a significant amount of homocoupling of my boronic acid or terminal alkyne. How can I prevent this side reaction?

Answer: Homocoupling is another frequent side reaction in cross-coupling chemistry.[2]

Causes and Solutions:

  • Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[2]

    • Solution: Meticulous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2][9]

  • Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling): In Sonogashira couplings, the copper(I) co-catalyst can promote the homocoupling of the terminal alkyne.

    • Solution: While a copper co-catalyst is often beneficial, its concentration can be optimized. In some cases, a copper-free Sonogashira protocol may be advantageous.[10] The choice of amine base is also important; triethylamine (TEA) is commonly used and often gives good results.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection in a Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne?

A1: A classic and reliable catalyst system for the Sonogashira coupling of 4-iodopyrazoles is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI.[1][11] This reaction is often carried out using triethylamine (TEA) as both the base and solvent at room temperature, which are notably mild conditions.[1]

Q2: How does the position of the iodine atom on the pyrazole ring affect catalyst choice?

A2: The position of the iodine atom can significantly influence the optimal reaction conditions. For example, while a Pd(OAc)₂/SPhos system is effective for 4-iodopyrazoles in Suzuki-Miyaura couplings, a Pd(PPh₃)₄ catalyst with K₂CO₃ as the base in a DMF/water solvent system has been shown to be highly effective for 3-iodo-1H-pyrazoles, yielding up to 96% of the coupled product.[1]

Q3: Are there specific considerations for Buchwald-Hartwig amination with iodinated pyrazoles?

A3: Yes, the Buchwald-Hartwig amination of iodopyrazoles requires careful catalyst selection based on the nature of the amine coupling partner.[12] For amines lacking β-hydrogens, a palladium-catalyzed system is generally more effective. A combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand like tBuDavePhos with KOtBu as the base is a good starting point.[12] For amines with β-hydrogens, where β-hydride elimination is a potential side reaction, a copper-catalyzed system (e.g., CuI with a ligand like 2-isobutyrylcyclohexanone) may be preferable.[12]

Q4: Can I perform cross-coupling reactions on iodinated pyrazoles that have an unprotected N-H group?

A4: While protecting the pyrazole N-H group (e.g., with a Boc or trityl group) is a common strategy to improve solubility and prevent side reactions, successful couplings on N-H unprotected pyrazoles have been reported.[12] However, this can be challenging. The acidic N-H proton can interact with the base and the catalyst, potentially complicating the reaction. If you are working with an unprotected pyrazole, careful optimization of the base and reaction conditions is crucial.

Q5: What are some alternative cross-coupling reactions for functionalizing pyrazoles besides Suzuki, Sonogashira, and Buchwald-Hartwig?

A5: Beyond these common reactions, other palladium-catalyzed transformations can be applied. For instance, direct C-H arylation of pyrazoles with iodoarenes has been achieved using a Pd(OAc)₂ catalyst.[1] While this specific example doesn't involve an iodopyrazole as the starting material, it highlights the versatility of palladium catalysis for pyrazole functionalization. The choice of ligand and base is critical in these reactions to ensure high regioselectivity and yield.[1]

Data Summary

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Iodopyrazoles
Iodopyrazole PositionPalladium SourceLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)
4-IodoPd(OAc)₂SPhosKFToluene/Water80Good to Excellent[1]
3-IodoPd(PPh₃)₄None specifiedK₂CO₃DMF/WaterNot specifiedUp to 96[1]
AminopyrazoleXPhos Pd G2XPhosK₂CO₃Dioxane/Water or EtOH/H₂O100-12083-88
Table 2: Recommended Catalyst Systems for Other Cross-Coupling Reactions
Reaction TypeIodopyrazole PositionPalladium SourceCo-catalyst/LigandBaseSolventTemperature
Sonogashira4-IodoPd(PPh₃)₂Cl₂CuITEATEARoom Temp[1]
Buchwald-Hartwig (amines without β-H)4-IodoPd₂(dba)₃tBuDavePhosKOtBuAnhydrous, degassed solvent90-120 °C[12]
C-O Coupling4-IodoNone (Cu-catalyzed)CuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOKAlcohol (reagent and solvent)130 °C (MW)[13][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Iodopyrazole
  • To a reaction vessel, add the 4-iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., KF, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Sonogashira Coupling of a 4-Iodopyrazole
  • In a reaction vessel, combine the 4-iodopyrazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, process the reaction mixture for purification, typically involving filtration and column chromatography.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Iodo-Pyrazole (Ar-I) Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization RedElim->Pd0 Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low/No Yield in Cross-Coupling CheckCatalyst Verify Catalyst Activity (Freshness, Pre-catalyst) Start->CheckCatalyst CheckCatalyst->Start Inactive CheckLigand Optimize Ligand (Bulky, Electron-Rich) CheckCatalyst->CheckLigand Catalyst OK CheckLigand->Start Suboptimal CheckConditions Adjust Reaction Conditions (Base, Solvent, Temp.) CheckLigand->CheckConditions Ligand OK CheckConditions->Start Suboptimal CheckDegassing Ensure Rigorous Degassing CheckConditions->CheckDegassing Conditions OK CheckDegassing->Start Oxygen Present Success Improved Yield CheckDegassing->Success Degassing OK

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry - ACS Publications.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC.
  • Sonogashira coupling - Wikipedia.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol - Benchchem.
  • Strategies to improve yields in 3-Iodooxetane coupling reactions. - Benchchem.

Sources

Troubleshooting

Troubleshooting low yields in the direct iodination of nitropyrazoles

Welcome to the technical support center for the direct iodination of nitropyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the direct iodination of nitropyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet crucial, transformation. The presence of a deactivating nitro group on the pyrazole ring makes direct iodination a non-trivial process, often plagued by low yields and side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature-proven methodologies.

Section 1: Troubleshooting Guide for Low Yields

This section addresses the most common issues encountered during the direct iodination of nitropyrazoles in a practical question-and-answer format.

Question 1: My direct iodination of a nitropyrazole substrate is resulting in very low or no conversion. What are the primary causes and how can I fix it?

Answer: Low to no conversion is the most frequent issue, and it almost always stems from insufficient electrophilicity of the iodinating agent to overcome the strong deactivating effect of the nitro group.

Causality: The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyrazole ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. Standard iodinating agents like molecular iodine (I₂) alone are often not potent enough to react.[1][2]

Solutions & Protocols:

  • Enhance Electrophilicity with an Oxidant: The most effective strategy is to use molecular iodine (I₂) in conjunction with a strong oxidizing agent. The oxidant converts I₂ into a more potent electrophilic species, often represented as I⁺.

    • Recommended System: A combination of Iodine Monochloride (ICl) and Silver Sulfate (Ag₂SO₄) in concentrated sulfuric acid has been shown to iodinate nitropyrazoles, although yields can still be modest (16-18%).[3]

    • Alternative Oxidants: Other common oxidants that can be screened include nitric acid, ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), or potassium iodate (KIO₃).[1][4][5] The I₂/CAN system is particularly effective for many pyrazole derivatives.[4][5]

    • Hypervalent Iodine Reagents: For highly deactivated systems, consider hypervalent iodine reagents. A combination of Phenyliodine(III) diacetate (PIDA or PIFA) and I₂ can iodinate electron-deficient heterocycles under mild conditions.[6]

  • Increase Reaction Temperature: For particularly deactivated substrates like 1,3-dimethyl-4-nitropyrazole, forcing conditions may be necessary. Successful, albeit low-yield (17%), iodination has been reported at temperatures as high as 200°C.[3] However, this increases the risk of decomposition and side-product formation.

  • Consider Alternative Mechanisms: If electrophilic aromatic substitution (SEAr) is failing, a different approach may be needed. For certain electron-deficient heterocycles, a radical anion propagation mechanism initiated by a strong base like potassium tert-butoxide (KOtBu) has proven effective.[7]

Question 2: I am observing the formation of multiple products. What are the likely side reactions and how can I improve selectivity?

Answer: The formation of multiple products typically indicates either a lack of regioselectivity or the occurrence of di-iodination.

Causality:

  • Regioselectivity: While iodination of pyrazoles strongly favors the C4 position due to electronic factors, the substitution pattern of your specific nitropyrazole can influence this.[8] If the C4 position is blocked, or if the conditions are harsh enough, substitution at C5 or even C3 can occur.

  • Di-iodination: If the mono-iodinated product is still sufficiently activated, or if the reaction conditions are too harsh (e.g., high concentration of a powerful iodinating agent), a second iodine atom can be added. For 1-methyl-3-nitropyrazole, both 4-iodo and 4,5-diiodo derivatives can be formed.[3]

Solutions & Protocols:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the starting material but minimize the risk of di-iodination. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Optimize the Reagent System:

    • N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid or sulfuric acid) can offer milder conditions and improved selectivity compared to harsher I₂/oxidant systems.[1][4][9]

    • Iodine monochloride (ICl) is a polarized and highly effective reagent. Using it with a base like lithium carbonate (Li₂CO₃) can neutralize the HCl byproduct, preventing acid-catalyzed side reactions.[10][11]

  • Lower the Temperature: If you have sufficient reactivity, lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product and reducing the rate of over-iodination.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in nitropyrazole iodination.

TroubleshootingWorkflow start Low Yield or No Reaction Observed check_sm 1. Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Largely Unreacted check_sm->sm_present High SM Spot? complex_mix Complex Mixture of Products check_sm->complex_mix Multiple Spots? decomp Decomposition / Tar Formation check_sm->decomp Baseline Streaking? increase_reactivity ACTION: Increase Reagent Electrophilicity (e.g., ICl/Ag₂SO₄, I₂/CAN, NIS/Acid) sm_present->increase_reactivity control_selectivity ACTION: Improve Selectivity (Milder Reagent, Control Stoichiometry, Lower Temp) complex_mix->control_selectivity milder_cond ACTION: Use Milder Conditions (Lower Temp, Less Aggressive Reagent) decomp->milder_cond increase_temp ACTION: Incrementally Increase Temperature increase_reactivity->increase_temp If still no conversion

Caption: A decision tree for troubleshooting low yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which iodinating system is best for a deactivated nitropyrazole?

There is no single "best" system, as the optimal choice depends on the specific substrate and its substitution pattern. However, a general hierarchy of reactivity can be considered.

Iodinating SystemTypical ConditionsProsCons
I₂ / H₂O₂ Water or Acetic Acid, RT to 60°CGreen (water byproduct), inexpensive.[4]Often not reactive enough for nitropyrazoles.
N-Iodosuccinimide (NIS) MeCN or DCM, often with catalytic acid (e.g., TFA, H₂SO₄)Mild, good for many heterocycles, easy to handle.[1][9]May require strong acid activation for deactivated rings.[1]
I₂ / CAN Acetonitrile, RefluxHighly effective for many pyrazoles, mild oxidant.[4][5]Requires elevated temperatures, CAN can be expensive.
ICl / Ag₂SO₄ Concentrated H₂SO₄, Elevated TempVery powerful electrophile, proven to work on nitropyrazoles.[3]Harsh conditions, low yields reported, Ag waste.[3]

Q2: What is the underlying mechanism for the direct iodination of pyrazoles?

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[8]

  • Generation of Electrophile: An oxidizing agent or Lewis acid activates molecular iodine (or another iodine source) to generate a potent electrophilic iodine species (I⁺).

  • Nucleophilic Attack: The π-system of the pyrazole ring acts as a nucleophile, attacking the I⁺ electrophile. This attack preferentially occurs at the electron-rich C4 position.

  • Formation of Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed.

  • Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final 4-iodopyrazole product.

SEAr_Mechanism sub Nitropyrazole sigma Sigma Complex (Resonance Stabilized) sub->sigma Nucleophilic Attack reagent I⁺ (from I₂/Oxidant) reagent->sigma product Iodo-Nitropyrazole sigma->product -H⁺ (Deprotonation)

Caption: Simplified mechanism of electrophilic iodination.

Q3: Can the position of the nitro group (e.g., 3-nitro vs. 4-nitro) affect the reaction?

Absolutely. The position of the nitro group has a profound impact on the reactivity of the target C-H bond for iodination.

  • 4-Nitropyrazole: The nitro group at C4 strongly deactivates the entire ring, but particularly the adjacent C3 and C5 positions. Direct iodination at C5 would be extremely difficult. In fact, 4-iodopyrazole is often used as a starting material to synthesize 4-nitropyrazole, highlighting the challenge of the reverse process.[12][13]

  • 3-Nitropyrazole: A nitro group at C3 deactivates the ring but has its strongest effect at C4 and C2(N). The C5 position is less deactivated. However, iodination still overwhelmingly occurs at the C4 position due to the inherent electronic preference of the pyrazole ring. Iodinating 1-methyl-3-nitropyrazole at C4 is feasible, though it may require forcing conditions that can lead to 4,5-di-iodination.[3]

Q4: Are there any specific safety considerations for these reactions?

Yes. Caution is advised.

  • Strong Oxidizers & Acids: Many of these reactions use strong oxidizers (CAN, KIO₃) and concentrated acids (H₂SO₄). These should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents: While many iodinations have historically used chlorinated solvents, these should be avoided when possible.[14] Acetonitrile, water, or acetic acid are often suitable alternatives.

  • Hypervalent Iodine Reagents: Some hypervalent iodine compounds can be explosive under certain conditions and should be handled with care.[14]

  • Nitrogen Triiodide: Be cautious when using ammonia in the workup of iodine-containing reaction mixtures, as this could potentially form the explosive nitrogen triiodide (NI₃).[14]

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. Benchchem.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(21), 7549. [Link]

  • I2 and Electrophilic I+ reagents. Wordpress.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Pyrazole iodin
  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2001). ARKIVOC.
  • Dounay, A. B., & Tuttle, J. B. (2016).
  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. ChemicalBook.
  • Ghaffari, B., et al. (2016). KOtBu-Initiated Aryl C–H Iodination: A Powerful Tool for the Synthesis of High Electron Affinity Compounds. Journal of the American Chemical Society, 138(12), 4053–4056. [Link]

  • How to Synthesize 4-Nitropyrazole Efficiently? (2022). Guidechem.
  • Filimonov, V. D., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin, 49(8), 1482–1484.
  • Jia, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6296. [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.
  • Merchant, R. R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5268–5272. [Link]

  • Neufeldt, S. R. (2016). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. PMC.
  • Technical Support Center: 4-Iodopyrazole Reactions. Benchchem.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • Iodination of Pyrazoles via I2/NaI or I2/CAN.
  • Specific Solvent Issues with Iodin
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • DOM of Nitro pyrazole. (2024). Reddit.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to High-Resolution Mass Spectrometry of 3-Iodo-4-nitro-1H-pyrazole: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. 3-Iodo-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. 3-Iodo-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry, presents a unique analytical challenge due to its combination of a halogen and a nitro functional group.[1][2] This guide provides an in-depth comparison of mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) techniques for the structural elucidation and confirmation of this molecule, supported by established principles and experimental insights.

The Analytical Imperative: Why Mass Spectrometry for 3-Iodo-4-nitro-1H-pyrazole?

The structural integrity of a synthetic intermediate like 3-Iodo-4-nitro-1H-pyrazole directly impacts the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient. Mass spectrometry offers unparalleled sensitivity and specificity for confirming its molecular weight and deducing its structure through fragmentation analysis. High-resolution mass spectrometry, in particular, provides the mass accuracy required to confirm the elemental composition, a critical step in distinguishing the target compound from potential isomers or impurities.

Key Physicochemical Properties for MS Analysis:

PropertyValueSignificance for MS Analysis
Molecular Formula C₃H₂IN₃O₂Defines the elemental composition and theoretical exact mass.
Monoisotopic Mass 238.9202 g/mol The precise mass used for HRMS confirmation.
Key Functional Groups Pyrazole ring, Iodo group, Nitro groupThese groups dictate the ionization efficiency and fragmentation pathways.

A Comparative Overview of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any molecule. It determines whether the molecule is observed intact and dictates the extent of fragmentation.

Electrospray Ionization (ESI): The "Soft" Approach for Intact Ion Generation

Electrospray ionization (ESI) is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[3] This is particularly advantageous for confirming the molecular weight of a compound. For 3-Iodo-4-nitro-1H-pyrazole, with its polar nitro group and the acidic N-H proton of the pyrazole ring, ESI is an excellent choice.

  • Mechanism of Ionization: In positive ion mode, ESI would likely produce the protonated molecule, [M+H]⁺. It is also common to observe adducts with cations present in the solvent or mobile phase, such as the sodium adduct [M+Na]⁺.[4] The formation of these pseudomolecular ions allows for the direct determination of the molecular weight.

  • Expertise in Practice: The key to successful ESI analysis is the optimization of source parameters. While a generic set of conditions might yield a signal, fine-tuning the capillary voltage, desolvation gas temperature, and flow rate can significantly enhance the signal-to-noise ratio and prevent in-source fragmentation. A good starting point is to use lower capillary voltages to minimize the potential for unwanted redox reactions or electrical discharges.[5]

Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting

Electron Ionization (EI) is a classic, high-energy technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with a beam of electrons, leading to extensive and reproducible fragmentation.[6]

  • Fragmentation Insights: While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is a rich source of structural information. For nitropyrazoles, characteristic losses include the nitro group (NO₂) and fragments associated with the pyrazole ring cleavage.[7] This "fingerprint" can be invaluable for distinguishing between isomers.

  • Causality in Fragmentation: The high energy (typically 70 eV) imparted during EI exceeds the bond energies within the molecule, causing it to break apart in predictable ways.[6] The most stable carbocations and radical fragments are preferentially formed, providing a logical basis for interpreting the spectrum.[6][8]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation

HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), allowing for the confident determination of a molecule's elemental composition. This is a crucial E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) component in chemical characterization.

Table 1: Theoretical Exact Masses for HRMS Analysis of C₃H₂IN₃O₂

Ion SpeciesTheoretical Exact Mass (m/z)
[M]⁺˙ (from EI)238.9202
[M+H]⁺ (from ESI/APCI)239.9280
[M+Na]⁺ (from ESI)261.9100

The power of HRMS lies in its ability to differentiate between molecules with the same nominal mass. For instance, an HRMS measurement of 239.9280 would confirm the elemental composition of the protonated 3-Iodo-4-nitro-1H-pyrazole, ruling out other potential isobaric interferences. Modern mass analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are the workhorses of HRMS.[9]

Fragmentation Pathways: Deconstructing 3-Iodo-4-nitro-1H-pyrazole

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are essential for detailed structural elucidation. Below is a proposed fragmentation pathway for the protonated molecule of 3-Iodo-4-nitro-1H-pyrazole.

M_H [C3H3IN3O2]+ m/z = 239.9280 loss_NO2 Loss of NO2 (46.0055 Da) M_H->loss_NO2 loss_I Loss of I (126.9045 Da) M_H->loss_I fragment1 [C3H3IN]+ m/z = 193.9416 loss_NO2->fragment1 loss_HCN Loss of HCN (27.0109 Da) fragment1->loss_HCN fragment2 [C3H2N3O2]+ m/z = 112.0147 loss_I->fragment2 fragment3 [C2H2I]+ m/z = 152.9245 loss_HCN->fragment3

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 3-Iodo-4-nitro-1H-pyrazole.

This logical fragmentation cascade, involving the loss of the labile nitro group followed by cleavage of the pyrazole ring, provides multiple points of confirmation for the compound's structure.

Experimental Protocols for Robust Analysis

A self-validating protocol is crucial for trustworthy results. The following outlines a standard procedure for the analysis of 3-Iodo-4-nitro-1H-pyrazole by LC-HRMS.

Protocol 1: LC-HRMS Analysis using ESI-Q-TOF
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Iodo-4-nitro-1H-pyrazole.

    • Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3500 V.

    • Drying Gas (N₂): 8 L/min at 325 °C.

    • Nebulizer Pressure: 35 psig.

    • Acquisition Mode: Full scan MS from m/z 50-500, with data-dependent MS/MS on the top 3 most intense ions.

    • Mass Resolution: >10,000.

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 1 µg/mL dissolve->dilute inject Inject into LC dilute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect HRMS Detection (Q-TOF) ionize->detect mass_accuracy Confirm Mass Accuracy detect->mass_accuracy fragmentation Analyze Fragmentation mass_accuracy->fragmentation confirm Confirm Structure fragmentation->confirm

Caption: Experimental workflow for the LC-HRMS analysis of 3-Iodo-4-nitro-1H-pyrazole.

Comparative Summary of Techniques

Table 2: Comparison of MS Techniques for 3-Iodo-4-nitro-1H-pyrazole Analysis

FeatureGC-EI-MSLC-ESI-HRMS
Ionization Energy High ("Hard")Low ("Soft")
Molecular Ion ([M]⁺˙/[M+H]⁺) Often weak or absentStrong and easily identifiable
Fragmentation Extensive, provides structural "fingerprint"Minimal in MS1, controlled in MS/MS
Mass Accuracy Low Resolution (Nominal Mass)High Resolution (<5 ppm error)
Primary Application Isomer differentiation, library matchingMolecular weight confirmation, formula determination
Trustworthiness High for known compounds with library spectraHigh for unambiguous formula confirmation

Conclusion and Recommendation

For the definitive characterization of 3-Iodo-4-nitro-1H-pyrazole, a multi-faceted approach is recommended. However, Liquid Chromatography coupled with High-Resolution Mass Spectrometry using Electrospray Ionization (LC-ESI-HRMS) stands out as the superior methodology. This technique provides the most critical pieces of evidence for a novel compound: its molecular weight and its elemental composition, with a high degree of certainty. While GC-EI-MS offers valuable fragmentation data for structural fingerprinting, the potential absence of a molecular ion makes it less suitable as a primary confirmation tool. By employing a robust LC-HRMS protocol, researchers can ensure the identity and purity of 3-Iodo-4-nitro-1H-pyrazole, building a foundation of trust and accuracy for their subsequent research and development efforts.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Advances in the Analysis of Persistent Halogen
  • Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry.
  • 3-iodo-1-methyl-4-nitro-1H-pyrazole | C4H4IN3O2 | CID 15264267. PubChem.
  • Characterization of Halogen
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.
  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Electrospray ioniz
  • 3-Iodo-1H-pyrazole 4522-35-4 wiki. Guidechem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • 4-IODO-3-NITRO-1H-PYRAZOLE (CAS No. 400753-02-8) SDS. Guidechem.
  • 3-Iodo-1H-pyrazole (4522-35-4)
  • Mass Spectrometry - Fragmentation P
  • The Secrets of Electrospray Ionization: Why Less is More.
  • Interpretation of mass spectra. University of Arizona.

Sources

Comparative

Synthetic Utility of 3-Iodo-4-nitro-1H-pyrazole vs. Isomeric Alternatives: A Comparative Guide

Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target binding affinities. Among the most valuable building blocks are halogenat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target binding affinities. Among the most valuable building blocks are halogenated nitro-pyrazoles, which offer orthogonal handles for functionalization: the halogen for transition-metal-catalyzed cross-coupling, and the nitro group for subsequent reduction to an amine or participation in nucleophilic aromatic substitution (SNAr).

This guide provides an objective, data-driven comparison of 3-Iodo-4-nitro-1H-pyrazole against its primary structural isomer, 4-Iodo-3-nitro-1H-pyrazole [1], specifically evaluating their performance in palladium-catalyzed workflows and providing self-validating protocols for their utilization.

Structural and Electronic Causality

The regiochemistry of the iodo and nitro substituents dictates the electronic landscape of the pyrazole ring, fundamentally altering its reactivity profile.

  • 3-Iodo-4-nitro-1H-pyrazole (C3-Iodine, C4-Nitro): The iodine atom is located at the C3 position, directly adjacent to the highly electron-withdrawing nitro group at C4. The strong inductive (-I) and mesomeric (-M) effects of the nitro group severely deplete the electron density at C3. This electronic deficiency strengthens the C3–I bond, significantly raising the activation energy required for Palladium(0) oxidative addition. Additionally, the steric bulk of the adjacent nitro group physically impedes the approach of bulky Pd-phosphine complexes[2].

  • 4-Iodo-3-nitro-1H-pyrazole (C4-Iodine, C3-Nitro): The C4 position is inherently the most electron-rich node of the pyrazole ring. Even with the electron-withdrawing nitro group positioned at C3, the C4–I bond retains sufficient electron density and reactivity. This makes the C4-iodo isomer highly susceptible to oxidative addition, rendering it a superior candidate for Sonogashira and Suzuki-Miyaura cross-couplings[2].

Comparative Performance Data

Quantitative experimental data highlights the stark divergence in cross-coupling viability between these two isomers when subjected to identical Sonogashira conditions.

Parameter3-Iodo-4-nitro-1H-pyrazole4-Iodo-3-nitro-1H-pyrazole
CAS Number 1395443-08-9400753-02-8[1]
N-Protection Yield (EtOEt) 77% (Compound 9a)[2]80% (Compound 10a)[2]
Sonogashira Coupling Yield Failed / 0% [2]58% [2]
Electronic Nature of C–I Bond Highly electron-deficient (Hindered)Moderately electron-rich (Reactive)
Primary Synthetic Utility SNAr, specialized regiochemistryLate-stage Pd-catalyzed cross-coupling

Mechanistic Pathway: Divergent Reactivity in Cross-Coupling

The following diagram maps the divergent causality during the rate-determining step (oxidative addition) of the Sonogashira cross-coupling cycle for both isomers.

Pathway Start N-Protected Pyrazole Isomers (EtOEt Protected) Isomer1 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (C4-Iodine) Start->Isomer1 Isomer2 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole (C3-Iodine) Start->Isomer2 Cond1 Pd(PPh3)2Cl2, CuI Phenylacetylene, Et3N Isomer1->Cond1 Cond2 Pd(PPh3)2Cl2, CuI Phenylacetylene, Et3N Isomer2->Cond2 Mech1 Favorable Pd(0) Oxidative Addition at Electron-Rich C4 Position Cond1->Mech1 Mech2 Hindered Pd(0) Oxidative Addition at Electron-Deficient C3 Position Cond2->Mech2 Result1 Successful Cross-Coupling (58% Yield) Mech1->Result1 Result2 Reaction Failure / Starting Material Recovery Mech2->Result2

Divergent Pd-catalyzed cross-coupling reactivity of pyrazole isomers based on C-I bond electronics.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm causality and reaction success.

Protocol A: N-Protection of 3-Iodo-4-nitro-1H-pyrazole (SEM-Cl Method)

Adapted from established pyrazolopyrimidine synthesis workflows[3].

Causality: Unprotected pyrazoles act as competing ligands for transition metals. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is robust against basic coupling conditions but cleaves cleanly under specific fluoride (TBAF) or acidic conditions.

  • Initiation: Dissolve 3-iodo-4-nitro-1H-pyrazole (8.86 mmol) in anhydrous THF (50 mL) and cool to 0 °C in an ice bath. Causality: Cooling prevents exothermic degradation and controls the deprotonation rate.

  • Deprotonation: Add NaH (18.61 mmol, 60% dispersion in mineral oil) portion-wise.

    • Validation Check: Immediate evolution of H2 gas bubbling confirms the active deprotonation of the pyrazole N–H bond.

  • Substitution: Stir for 20 min at 0 °C, then add SEM-Cl (9.75 mmol) dropwise under nitrogen.

    • Validation Check: The gradual formation of a fine white precipitate (NaCl) serves as a visual indicator of successful nucleophilic substitution.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the SEM-protected gel[3].

Protocol B: Atom-Economical Protection & Sonogashira Coupling of 4-Iodo-3-nitro-1H-pyrazole

Adapted from Arkivoc methodologies[2].

Causality: Ethyl vinyl ether (EtOEt) provides an atom-economical protection method that is easily installed and removed under mild conditions.

  • Protection: To a solution of 4-iodo-3-nitro-1H-pyrazole (0.042 mol) in DCM, add ethyl vinyl ether portion-wise at 28–33 °C with a catalytic amount of Trifluoroacetic acid (TFA).

  • Equilibration Control: Stir for exactly 2 hours.

    • Validation Check: Monitor strictly by GC-MS or TLC. The reaction must be quenched promptly to avoid the thermodynamic migration of the EtOEt group (1:1 equilibration of N1/N2 protected isomers) observed in prolonged acidic conditions[2].

  • Cross-Coupling: Combine the purified 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole with phenylacetylene, Pd(PPh3)2Cl2, and CuI in Et3N.

    • Validation Check: The solution will rapidly darken, indicating the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate. Stir until complete consumption of the starting material is observed via LC-MS (Yield: ~58%)[2].

Strategic Recommendations for Drug Development

When designing synthetic routes for novel therapeutics:

  • Select 4-Iodo-3-nitro-1H-pyrazole when your synthetic sequence relies heavily on late-stage Suzuki, Sonogashira, or Stille cross-couplings. Its favorable electronic profile guarantees higher yields and lower catalyst loading requirements[2].

  • Select 3-Iodo-4-nitro-1H-pyrazole only when the specific regiochemistry is strictly required for target binding (e.g., specific JAK or kinase inhibitor orientations)[3], or when the synthetic route utilizes nucleophilic aromatic substitution rather than Pd-catalyzed cross-coupling.

References

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.[Link]

  • Google Patents. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof.

Sources

Validation

Strategic Halogen Selection in Pyrazole Cross-Coupling: A Comparative Guide to Iodinated vs. Brominated Scaffolds

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and targeted therapeutics. Functionalization at the C4-position via transition-metal-catalyzed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and targeted therapeutics. Functionalization at the C4-position via transition-metal-catalyzed cross-coupling is the premier strategy for generating structural diversity. However, the choice of the halogen electrophile—specifically iodine versus bromine—profoundly impacts reaction efficiency, catalyst selection, and the impurity profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of iodinated and brominated pyrazoles, providing mechanistic insights and self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality: The Double-Edged Sword of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond. The thermodynamics of this step are dictated by bond dissociation energies: the C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).

While iodinated pyrazoles undergo rapid oxidative addition, this hyper-reactivity is a double-edged sword. When the subsequent transmetalation step is rate-limiting—often the case with sterically hindered or electron-deficient boronic acids—the long-lived Pd(II)-aryl intermediate becomes highly susceptible to side reactions. The most detrimental of these is protodehalogenation , where the pyrazole is reduced rather than coupled, destroying the starting material1.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Faster for C-I) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway BetaElim Side Reaction (Dehalogenation) PdII->BetaElim Undesired (Iodo) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (High Yield for Br) RedElim->Product DehalProd Dehalogenated Pyrazole (High for I) BetaElim->DehalProd

Catalytic cycle showing divergent cross-coupling vs. dehalogenation pathways.

Comparative Efficacy: Experimental Data Analysis

Objective experimental data reveals a stark contrast in the performance of 4-iodo versus 4-bromo pyrazoles. Direct comparisons in Suzuki-Miyaura couplings demonstrate that brominated derivatives are vastly superior due to their resistance to dehalogenation 2.

Quantitative Reactivity Profile in Suzuki-Miyaura Couplings
HalogenC-X Bond EnergyOxidative Addition RateCross-Coupling YieldDehalogenation Side-ProductRecommended Use Case
Iodo (-I) ~238 kJ/molVery Fast11 - 15%80 - 84%Avoid in Pd-Suzuki; reserve for Cu-catalyzed Ullmann aminations.
Bromo (-Br) ~285 kJ/molModerate80 - 87%< 5%Broad applications in Suzuki-Miyaura & Buchwald-Hartwig couplings.
Chloro (-Cl) ~331 kJ/molSlow78 - 85%< 6%Cost-sensitive scale-ups requiring highly active, specialized catalysts.

Data synthesized from comparative cross-coupling studies on halogenated aminopyrazoles.

Causality in Catalyst Selection: Subjecting 4-iodo-aminopyrazoles to standard Suzuki conditions results in a catastrophic 84% yield of the dehalogenated byproduct. Conversely, the brominated analogue delivers an 87% yield of the target compound. In Buchwald-Hartwig aminations, Pd-catalyzed C-N coupling also favors 4-bromopyrazoles due to their stability. However, if utilizing Copper-catalyzed (Ullmann-type) conditions, 4-iodopyrazoles become the substrate of choice, particularly when coupling alkylamines possessing a β-hydrogen atom3.

Self-Validating Experimental Protocol

To ensure high-fidelity cross-coupling and suppress side reactions, the following protocol for the Suzuki-Miyaura coupling of 4-bromopyrazoles incorporates built-in validation checkpoints.

Workflow Prep Reagent Prep Dry Solvent & Degas Mix Reaction Assembly Halopyrazole + Boronic Acid Prep->Mix Heat Thermal Activation 80-120 °C (12-24h) Mix->Heat Workup Aqueous Quench & Extraction Heat->Workup Purify Chromatography & LC-MS Validation Workup->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Optimized Suzuki-Miyaura Methodology for 4-Bromopyrazoles

Step 1: Reagent Assembly & Catalyst Selection

  • Action: In a reaction vessel, combine 4-bromopyrazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), and XPhos Pd G2 (1-2 mol%).

  • Causality: XPhos Pd G2 is selected because the bulky, electron-rich biaryl phosphine ligand accelerates the transmetalation and reductive elimination steps, effectively outcompeting the dehalogenation pathway4.

  • Validation Check: Ensure the base is finely milled; poor solubility of K₂CO₃ will stall transmetalation and artificially inflate dehalogenation.

Step 2: Solvent Addition & Inert Atmosphere Generation

  • Action: Add a solvent mixture of 1,4-dioxane and water (4:1 v/v). Seal the tube and degas by sparging with Argon for 10-15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Validation Check: The solution should transition from a heterogeneous suspension to a relatively clear mixture (depending on substrate solubility) with no visible atmospheric bubbles.

Step 3: Thermal Activation

  • Action: Heat the mixture at 100 °C for 12-24 hours.

  • Causality: Elevated temperatures provide the activation energy required for the transmetalation of sterically hindered substrates.

  • Validation Check: Perform TLC monitoring at the 2-hour and 12-hour marks. A successful trajectory is indicated by the complete disappearance of the 4-bromopyrazole Rf spot.

Step 4: Quench and Extraction

  • Action: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification & Analytical Confirmation

  • Action: Purify via flash column chromatography.

  • Validation Check (Critical): Submit the purified fraction for LC-MS analysis. Confirm the presence of the [M+H]+ peak for the cross-coupled product. Crucially, scan for the [M−Br+H]+ mass (the dehalogenated pyrazole) to quantify the efficiency of the catalyst system and validate the structural integrity of the batch.

Strategic Recommendations

When designing synthetic routes for pyrazole-containing therapeutics, default to brominated pyrazoles for Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-Br bond strikes the optimal thermodynamic balance, ensuring efficient oxidative addition while maintaining intermediate stability to suppress protodehalogenation. Iodinated pyrazoles should be strictly reserved for Copper-catalyzed Ullmann aminations or highly specialized Negishi couplings where oxidative addition is the absolute bottleneck.

References

  • The Journal of Organic Chemistry (ACS Publications) - The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. URL:[Link]

  • National Institutes of Health (PMC) - C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. URL:[Link]

  • RSC Publishing - Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. URL:[Link]

Sources

Comparative

Advanced Electrophilic Iodination of Nitropyrazoles: A Comparative Guide to Alternative Reagents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. The Mechanistic Challenge: Deactivation by the Nitro Group Pyrazoles are a privileged scaffold in medicinal chemistry and energeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

The Mechanistic Challenge: Deactivation by the Nitro Group

Pyrazoles are a privileged scaffold in medicinal chemistry and energetic materials. However, the introduction of a nitro group ( −NO2​ ) onto the pyrazole ring fundamentally alters its reactivity profile. The strong electron-withdrawing nature of the nitro group severely depletes the π -electron density of the heteroaromatic system, rendering the ring highly deactivated toward standard electrophilic aromatic substitution ( SE​Ar )[1].

While electron-rich pyrazoles can be easily iodinated using mild systems like I2​/NaI/K2​CO3​ [2], these traditional reagents fail completely when applied to nitropyrazoles. To overcome this thermodynamic barrier, we must generate a highly potent, super-electrophilic iodonium species ( I+ ). This guide evaluates three alternative high-performance iodinating reagents—NIS, ICl, and DIH—comparing their mechanistic efficacy, handling, and yields for nitropyrazole synthesis.

Comparative Analysis of Iodinating Reagents

N-Iodosuccinimide (NIS) in Strongly Acidic Media

Mechanism & Causality: NIS is a bench-stable, mild iodinating agent that is typically insufficient for deactivated rings on its own. However, when 3, the carbonyl oxygen atoms of the succinimide ring become protonated. This protonation dramatically increases the polarization of the N−I bond, generating a highly reactive I+ equivalent or an IOS(O)(OH+)OH intermediate[3].

Performance: This system is highly effective for the monoiodination of deactivated aromatics at temperatures between 0 °C and 20 °C[3]. It offers excellent regioselectivity, typically directing the iodine to the C4 position of the pyrazole ring, which is the least deactivated carbon[2].

Iodine Monochloride (ICl) with Silver Sulfate Activation

Mechanism & Causality: Iodine monochloride (ICl) is a polarized interhalogen compound where iodine carries a partial positive charge. For severely deactivated substrates like 1-methyl-3-nitropyrazole, ICl alone is too slow. By4, the Ag+ ions act as a powerful halogen scavenger. The irreversible precipitation of AgCl acts as a thermodynamic sink, forcing the generation of a naked, hyper-reactive I+ cation[4].

Performance: This is the most aggressive reagent system discussed. It successfully iodinates 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole under surprisingly mild conditions (20 °C), achieving high yields where other reagents fail[4].

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Mechanism & Causality: 5 is a solid, non-sublimating alternative to molecular iodine and NIS[5]. It possesses two active iodine atoms per molecule, offering high atom economy. While often used for electron-rich aromatics via 6[6], DIH can be activated by strong Brønsted acids (like H2​SO4​ ) to tackle deactivated nitropyrazoles.

Performance: DIH is easier to handle than ICl (which is a corrosive liquid) and generates a water-soluble byproduct (5,5-dimethylhydantoin) that simplifies downstream purification[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these reagents on pyrazole and nitropyrazole substrates.

SubstrateReagent SystemReaction ConditionsYield (%)Regioselectivity
Pyrazole (Reference) I2​ / NaI / K2​CO3​ 20–25 °C, aq. EtOH75–90%C4
1-Methyl-3-nitropyrazole ICl / Ag2​SO4​ / H2​SO4​ 20 °C, 3.5 h82%4-Iodo
1-Methyl-4-nitropyrazole ICl / Ag2​SO4​ / H2​SO4​ 20 °C, 10 min78%3-Iodo / 5-Iodo
Nitropyrazole (General)NIS / H2​SO4​ 0–20 °C, 2–3 h70–85%C4 (Preferred)
Nitropyrazole (General)DIH / H2​SO4​ 20 °C, 4 h~75%C4 (Preferred)

Data aggregated from comparative literature.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent activation pathways used to generate the critical I+ electrophile required to overcome the nitro group's deactivating effect.

G Start Deactivated Nitropyrazole NIS NIS + H2SO4 Start->NIS ICl ICl + Ag2SO4 Start->ICl DIH DIH + Strong Acid Start->DIH I_NIS Protonated NIS (Active I+) NIS->I_NIS Protonation I_ICl AgCl Precipitation (Active I+) ICl->I_ICl Ag+ Abstraction I_DIH Activated DIH (Active I+) DIH->I_DIH Acid Activation Arenium Arenium Ion (Wheland Intermediate) I_NIS->Arenium I_ICl->Arenium I_DIH->Arenium Product Iodo-Nitropyrazole (Target) Arenium->Product Deprotonation (-H+)

Caption: Mechanistic pathways for the electrophilic iodination of deactivated nitropyrazoles.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual cues (e.g., color changes, precipitation) act as built-in quality control checkpoints.

Protocol A: Aggressive Iodination using ICl / Ag2​SO4​

Optimized for highly deactivated substrates like 1-Methyl-3-nitropyrazole.

  • Reagent Activation: In a dry, round-bottom flask, dissolve Ag2​SO4​ (1.1 equivalents) in concentrated H2​SO4​ (approx. 5 mL per mmol of substrate).

  • Iodonium Generation: Slowly add Iodine Monochloride (ICl, 1.2 equivalents) dropwise to the acidic solution.

    • Self-Validation Check: The immediate formation of a white precipitate ( AgCl ) confirms the successful abstraction of chloride and the generation of the active I+ species[4].

  • Substrate Addition: Add 1-Methyl-3-nitropyrazole (1.0 equivalent) to the dark mixture in portions to maintain the temperature at 20 °C.

  • Reaction Progression: Stir the mixture vigorously for 3.5 hours at room temperature.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with 5% aqueous Na2​S2​O3​ to remove unreacted iodine species (solution will turn from brown to pale yellow/colorless).

  • Purification: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield 4-iodo-1-methyl-3-nitropyrazole[4].

Protocol B: Mild Acidic Iodination using NIS / H2​SO4​

Optimized for general deactivated pyrazoles.

  • Acidic Dissolution: Cool concentrated H2​SO4​ (10 mL per 5 mmol substrate) to 0–5 °C in an ice bath.

  • NIS Activation: Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the cold acid. Stir for 20–30 minutes.

    • Self-Validation Check: The mixture must become a homogeneous, dark brown solution, indicating the complete dissolution and protonation of NIS[3].

  • Substrate Addition: Introduce the nitropyrazole substrate (1.0 equivalent) slowly to prevent exothermic spikes.

  • Reaction Progression: Allow the reaction to warm to 20 °C and stir for 2 to 3 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quenching & Isolation: Pour the mixture onto ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with DCM, wash with Na2​S2​O3​ and brine, dry, and evaporate. Recrystallize from an appropriate solvent (e.g., ethanol)[3].

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid Source: ResearchGate URL:[Link]

  • 1,3-Diiodo-5,5-Dimethylhydantoin, DIH Source: Organic Chemistry Portal URL:[Link]

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds Source: ACS Publications URL:[Link]

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate Source: ResearchGate URL:[Link]

  • CN104710364B - 3,5-Dinitropyrazole-4-nitrate and its synthetic method Source: Google Patents URL

Sources

Validation

The Pyrazole Scaffold: A Comparative Guide to the Efficacy of COX-2 and JAK Inhibitors in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in engaging with a multitude of biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in engaging with a multitude of biological targets has led to the development of numerous blockbuster drugs. This guide provides an in-depth, objective comparison of the efficacy of two prominent classes of pyrazole-based inhibitors: Cyclooxygenase-2 (COX-2) inhibitors for inflammatory conditions and Janus kinase (JAK) inhibitors for autoimmune diseases and cancer. We will delve into the mechanistic underpinnings of their action, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers in the rational design of next-generation therapeutics.

The Rise of Pyrazole-Based Inhibitors: A Tale of Two Enzyme Families

The success of pyrazole-based drugs lies in the scaffold's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets. This has been masterfully exploited in the development of inhibitors for two critical enzyme families: COX-2 and JAKs.

COX-2 Inhibitors: The discovery of two isoforms of cyclooxygenase, COX-1 and COX-2, was a landmark in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Pyrazole-based inhibitors, such as the widely-prescribed celecoxib, were designed to selectively target COX-2, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

JAK Inhibitors: The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling. The JAK-STAT pathway is a primary route for transmitting extracellular signals from cytokines and growth factors to the nucleus, where they modulate gene expression involved in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. Pyrazole-containing molecules like ruxolitinib and baricitinib have emerged as potent JAK inhibitors, offering a targeted approach to managing these conditions.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of these inhibitors is best understood through a direct comparison of their performance in preclinical and clinical settings.

In Vitro Potency: A Head-to-Head Look at Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for representative pyrazole-based COX-2 and kinase inhibitors.

Table 1: Comparative in vitro IC50 Values of Pyrazole-Based COX-2 Inhibitors

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.043 - 0.56[5]
Compound 11COX-20.043[5]
Compound 12COX-20.049[5]
Compound 15COX-20.049[5]
Trimethoxy derivative 5fCOX-21.50[6]
Trimethoxy derivative 6fCOX-21.15[6]

Table 2: Comparative in vitro IC50 Values of Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
RuxolitinibJAK1/JAK2--[7]
BaricitinibJAK1/JAK2--[7]
AfuresertibAkt1-0.0013[8]
Compound 1Akt1-0.061[8]
Compound 10Bcr-AblK5620.27[8]
Compound 24CDK1HepG20.05[8]
Compound 25CDK1HCT1160.035[8]
Compound 66V600E-B-RAFA3753.16[8]
Compound 1bHaspin-0.057[9]
Compound 2cHaspin-0.062[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo and Clinical Efficacy: From Bench to Bedside

While in vitro data provides a measure of potency, in vivo and clinical studies are crucial for assessing true therapeutic efficacy.

For COX-2 inhibitors , the carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate anti-inflammatory activity. One study found that a novel pyrazole derivative, compound 11, exhibited a potent edema inhibitory effect with an ED50 of 35 mg/kg.[10]

In the realm of JAK inhibitors , clinical trials have provided valuable comparative data. A meta-analysis of studies in patients with alopecia areata showed that both oral baricitinib and ruxolitinib significantly improved hair regrowth compared to placebo.[11] Another meta-analysis in patients with Acute Respiratory Distress Syndrome (ARDS) indicated that both baricitinib and ruxolitinib were associated with a significant decrease in mortality rates compared to standard treatment.[12]

Mechanistic Insights: Visualizing the Pathways of Inhibition

Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic effects and potential side effects.

The COX-2 Inflammatory Pathway

COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. Selective pyrazole-based inhibitors block this pathway at a critical step.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Pyrazole-based COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[3][4] Pyrazole-based JAK inhibitors block the kinase activity of JAKs, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Cell Growth) Nucleus->Gene_Expression Jakinib Pyrazole-based JAK Inhibitors (e.g., Ruxolitinib) Jakinib->JAK Experimental_Workflow Start Novel Pyrazole Compound Synthesis In_Vitro In Vitro Screening (e.g., COX-2/Kinase Assay) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., MTT, Cell Cycle) In_Vitro->Cell_Based Potent Hits In_Vivo In Vivo Efficacy Models (e.g., Paw Edema) Cell_Based->In_Vivo Active Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Leads Lead_Optimization->Start SAR Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: General workflow for the evaluation of pyrazole-based inhibitors.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of highly effective and selective inhibitors for a range of therapeutic targets. The success of COX-2 inhibitors like celecoxib and JAK inhibitors such as ruxolitinib and baricitinib underscores the power of this privileged structure in medicinal chemistry. By understanding their mechanisms of action, critically evaluating their comparative efficacy through robust experimental data, and employing validated protocols, researchers can continue to harness the potential of the pyrazole nucleus to design and discover novel medicines for unmet medical needs.

References

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). Basic Mechanisms of JAK Inhibition. Immunity, 36(4), 542–550. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Theodosis-Nobelos, P., Papagiouvannis, G., Tziona, P., Kourounakis, P. N., & Rekka, E. A. (2021). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol, 11(13), e4060. [Link]

  • ResearchGate. (n.d.). 4: Representative biosynthetic pathway of prostaglandin from arachidonic acid via COX-1/COX-2 isoform catalysis. [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based Akt inhibitors and their IC50 values. [Link]

  • El-Din, M. M. M., Senbel, A. M., Bistawroos, A. A., El-Mallah, A., Nour El-Din, N. A., Bekhit, A. A., & Abd El Razik, H. A. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 256-263. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Bretin, A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(11), 2533. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals. Retrieved from [Link]

  • Science Publications. (n.d.). A Brief Overview of the Coxib Drugs in the Veterinary Field. [Link]

  • Ahari, N., et al. (2025). Evaluation of the Effects of Baricitinib and Ruxolitinib in Acute Respiratory Distress Syndrome (ARDS) Patients: A Meta-Analysis. Pharmaceutical Sciences, 31(2). [Link]

  • Zhang, Y., et al. (2023). Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. Frontiers in Immunology, 14, 1198125. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 14(1), 11843. [Link]

  • Halim, P. A., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 129, 106273. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry, 2021, 5589987. [Link]

  • El-Sayed, M. A.-A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29301. [Link]

  • da Silva, A. B., et al. (2021). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry, 14(3), 103005. [Link]

  • Strazzulla, F. S., et al. (2023). Comparative Efficacy and Safety of Janus Kinase Inhibitors Used in Alopecia Areata: A Systematic Review and Meta-analysis. Acta Dermato-Venereologica, 103, adv00911. [Link]

  • ResearchGate. (n.d.). Biosynthesis of prostaglandins and associated compounds. [Link]

  • Feng, Y., et al. (2023). Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis. Journal of Dermatological Treatment, 34(1), 2244951. [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Link]

  • KEGG. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Baricitinib is superior to ruxolitinib for the expansion of natural.... [Link]

  • Zoetis. (2025). Mavacoxib and meloxicam for canine osteoarthritis: a randomised clinical comparator trial. [Link]

  • ResearchGate. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • Lees, P., et al. (2014). Mavacoxib and meloxicam for canine osteoarthritis: A randomised clinical comparator trial. The Veterinary Record, 174(11), 273. [Link]

  • Pelligand, L., et al. (2022). Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. Journal of Veterinary Pharmacology and Therapeutics, 45(2), 115-135. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Thomas, K. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014. [Link]

  • International Journal of Novel Research and Development. (n.d.). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Thomas, K. D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 2011-2014. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Iodo-4-nitro-1H-pyrazole

As researchers and developers in the chemical and pharmaceutical sciences, our work is predicated on precision, safety, and environmental stewardship. The handling and disposal of specialized reagents like 3-Iodo-4-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work is predicated on precision, safety, and environmental stewardship. The handling and disposal of specialized reagents like 3-Iodo-4-nitro-1H-pyrazole demand a rigorous, protocol-driven approach. This guide provides an in-depth operational plan for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

This compound, a halogenated nitropyrazole derivative, possesses a unique reactivity profile due to its combination of an electron-withdrawing nitro group and an iodine substituent on the pyrazole ring.[1] While these features are valuable in synthesis, they also necessitate careful consideration for waste management. The procedures outlined here are designed to form a self-validating system for safety and compliance.

Hazard Characterization and Profile

Table 1: Physicochemical and Hazard Profile

Property Data Source(s)
Molecular Formula C₃H₂IN₃O₂ [3]
Molecular Weight 238.97 g/mol [3]
Appearance Likely a solid at room temperature [5]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6] [2][6]
Toxicity Harmful if swallowed.[5] The nitroaromatic class is noted for toxicity.[7] [5][7]
Environmental Discharge into the environment must be avoided.[3][8] Very toxic to aquatic life.[9] [3][8][9]

| Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[4] Thermal decomposition may produce toxic nitrogen oxides (NOx), carbon oxides, and hydrogen iodide.[4][10] |[4][10] |

Immediate Safety and Handling Protocols

Prior to beginning any work that will generate 3-Iodo-4-nitro-1H-pyrazole waste, the following personal protective equipment (PPE) and engineering controls are mandatory. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling of the solid compound and its solutions must occur within a certified chemical fume hood.[2][4] This is critical to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[2] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][8]

    • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.[3]

    • Body Protection : Wear a flame-retardant lab coat and appropriate footwear. Ensure skin is not exposed.[2]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-Iodo-4-nitro-1H-pyrazole is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[8][9]

Step 1: Waste Segregation

Directive: At the point of generation, immediately segregate all waste containing 3-Iodo-4-nitro-1H-pyrazole. This includes neat (pure) compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solvent rinsates.

Rationale: This compound is a halogenated organic chemical .[11] Mixing halogenated waste with non-halogenated waste significantly increases the volume of the more stringently regulated and costly waste stream.[12][13] Furthermore, inadvertent mixing with incompatible materials like strong acids or bases could trigger a hazardous reaction.[4]

Step 2: Containerization and Labeling

Directive:

  • Select a robust, leak-proof waste container with a secure, threaded cap that is compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle for solutions).[11]

  • Affix your institution's official "Hazardous Waste" tag to the container before adding the first drop of waste.[12]

  • Clearly list all chemical constituents, including solvents, with their approximate percentages.[12] Use full chemical names; do not use abbreviations or formulas.[11]

  • Ensure the primary hazards are clearly marked on the label (e.g., "Toxic," "Irritant," "Environmental Hazard").

Rationale: Proper labeling is a critical safety and regulatory requirement. It informs all handlers of the container's contents and associated dangers and is essential for the final disposal facility to process the waste correctly. An unlabeled container is a significant safety violation and logistical problem.

Step 3: Accumulation and Storage

Directive:

  • Keep the hazardous waste container tightly closed at all times, except when actively adding waste.[11][12]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

  • The SAA must be located at or near the point of waste generation.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

Rationale: Securely closing containers prevents the release of volatile vapors and protects against spills.[11] Storing waste in a designated and contained SAA minimizes the risk of accidental spills spreading and ensures the waste is managed by trained personnel.

Step 4: Final Disposal

Directive: Do not attempt to neutralize or treat the waste in the lab. While methods exist for neutralizing iodine with reagents like sodium thiosulfate, the decomposition of the nitropyrazole ring is complex and can generate hazardous byproducts.[14][15][16]

  • Once the waste container is nearly full (approximately 75-80%), or if the project generating the waste is complete, arrange for pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a hazardous waste collection.[12]

  • Follow all institutional procedures for waste handover.

Rationale: Licensed hazardous waste disposal facilities are equipped with high-temperature incinerators or other specialized technologies capable of safely and completely destroying complex organic molecules like 3-Iodo-4-nitro-1H-pyrazole in an environmentally compliant manner.[10][17] This is the safest and most reliable method of disposal.

Decontamination and Spill Management

  • Routine Decontamination : Glassware that has contained the compound should be rinsed with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as halogenated hazardous waste.[11] After the initial rinse, the glassware can be washed normally.

  • Minor Spill Response : For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep or collect the contaminated absorbent into a designated hazardous waste container.[3] Clean the area with a solvent-soaked cloth, and dispose of all cleanup materials as hazardous waste.

  • Major Spill Response : In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[12]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of 3-Iodo-4-nitro-1H-pyrazole waste.

DisposalWorkflow cluster_ehs EHS / Waste Management A Waste Generation (e.g., residual solid, reaction mixture, contaminated consumables) B Characterize & Segregate Waste Is it halogenated? Is it reactive? A->B C Select & Label Container - Compatible Material - 'Hazardous Waste' Tag - List All Constituents B->C D Accumulate in Satellite Area - Closed Container - Secondary Containment C->D E Request Pickup When Full D->E F Collection by EHS Personnel E->F G Transport to Licensed Disposal Facility (e.g., High-Temp Incineration) F->G

Sources

© Copyright 2026 BenchChem. All Rights Reserved.